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  • Product: 4-Methyl-2-furanmethanamine
  • CAS: 120073-83-8

Core Science & Biosynthesis

Foundational

Synthesis and Catalytic Methodologies for 5-Methyl-2-furanmethanamine: A Comprehensive Technical Guide

Executive Summary 5-Methyl-2-furanmethanamine (commonly known as 5-methylfurfurylamine) is a highly reactive, bio-based platform chemical utilized extensively as a building block in the synthesis of pharmaceuticals, agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-2-furanmethanamine (commonly known as 5-methylfurfurylamine) is a highly reactive, bio-based platform chemical utilized extensively as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials[1]. Due to the electron-rich nature of the furan ring, synthesizing this primary amine requires precise control over reaction conditions to prevent side reactions such as ring-opening hydrogenolysis or over-alkylation[2]. This whitepaper details the mechanistic pathways, field-proven experimental protocols, and the causality behind catalyst and solvent selections for synthesizing 5-methyl-2-furanmethanamine.

Strategic Synthetic Pathways & Mechanistic Overview

The synthesis of 5-methyl-2-furanmethanamine generally proceeds through the amination of oxygenated furanic precursors. The two most viable pathways for high-yield synthesis are the catalytic reductive amination of 5-methylfurfural and the stoichiometric reduction of 5-methylfurfural oxime .

Catalytic Reductive Amination

The most atom-economical route for industrial and large-scale synthesis is the direct reductive amination of 5-methylfurfural using aqueous ammonia and hydrogen gas, catalyzed by transition metals[3].

Mechanism: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 5-methylfurfural, forming a hemiaminal intermediate. Subsequent dehydration yields an imine, which is then catalytically hydrogenated to the primary amine[3].

pathway A 5-Methylfurfural (Aldehyde) C Hemiaminal Intermediate A->C Nucleophilic Attack B Aqueous NH3 (Amine Source) B->C D Imine Intermediate (-H2O) C->D Dehydration E 5-Methyl-2-furanmethanamine (Target Product) D->E Hydrogenation Cat Ru/ZrO2 Catalyst (H2, 100°C) Cat->D Catalytic Reduction

Reaction mechanism for the catalytic reductive amination of 5-methylfurfural.

Oxime Condensation and Hydride Reduction

For laboratory-scale synthesis requiring exceptional purity without the need for high-pressure reactors, the oxime reduction pathway is the gold standard. 5-Methylfurfural is condensed with hydroxylamine to form an oxime, which is subsequently reduced using Lithium Aluminum Hydride (LiAlH₄)[4]. Alternatively, a Zn/HCl reduction system can be employed, though it requires careful pH management to avoid degrading the acid-sensitive furan ring[5].

workflow Step1 1. Oxime Formation (+ NH2OH) Step2 2. Extraction (MTBE) Step1->Step2 Step3 3. Hydride Reduction (LiAlH4, -15°C) Step2->Step3 Step4 4. Fieser Quench (H2O / NaOH) Step3->Step4 Step5 5. Distillation (Yield: ~88%) Step4->Step5

Step-by-step experimental workflow for the oxime reduction synthesis route.

Causality in Experimental Design (E-E-A-T Insights)

As an application scientist, executing these syntheses requires understanding why specific reagents and conditions are chosen to maintain the integrity of the furan ring.

  • Catalyst Design in Reductive Amination: Standard Palladium on Carbon (Pd/C) catalysts are overly aggressive and frequently lead to furan ring saturation (forming tetrahydrofurfurylamine) or C-O bond cleavage[2]. By utilizing a3, the system benefits from a synergistic effect: the Lewis acidic ZrO₂ sites activate the carbonyl group to promote imine formation, while the Ru sites selectively hydrogenate the imine without disturbing the conjugated furan double bonds[3].

  • Solvent Selection for Hydride Reduction: In the oxime reduction route, tert-butyl methyl ether (MTBE) is strictly preferred over diethyl ether[4]. MTBE forms fewer explosive peroxides and has a higher boiling point (55 °C vs. 34 °C). This provides a critical safety buffer during the highly exothermic LiAlH₄ reduction and subsequent quenching phases.

  • Thermal Control: The furan ring is susceptible to polymerization under localized heating. Maintaining reaction temperatures between -5 °C and -15 °C during reagent addition (such as LiAlH₄ or subsequent derivatization agents like p-toluenesulfonyl chloride) is mandatory to suppress thermal degradation and maximize yield[4].

Step-by-Step Experimental Protocols

Protocol A: Ru/ZrO₂ Catalyzed Reductive Amination (High-Pressure Route)

This protocol utilizes a self-validating pressure system to monitor reaction progress.

  • Preparation: Charge a high-pressure stainless steel autoclave with 5-methylfurfural (10 mmol), Ru/ZrO₂ catalyst (5 mol% Ru), and 25% aqueous ammonia (50 mmol)[3].

  • Atmosphere Control: Purge the reactor three times with N₂ to remove oxygen, followed by three times with H₂. Pressurize the reactor with H₂ to 10 bar.

  • Reaction & Self-Validation: Heat the mixture to 100 °C under vigorous stirring (800 rpm) for 6 hours[3]. Validation Check: Monitor the internal pressure gauge. The cessation of H₂ pressure drop directly correlates with the exhaustion of the imine intermediate, acting as a self-validating signal that the reaction is complete.

  • Workup: Cool the reactor to room temperature and safely vent the excess gas. Filter the mixture through a Celite pad to recover the heterogeneous catalyst.

  • Isolation: Extract the aqueous filtrate with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation.

Protocol B: Oxime Reduction via LiAlH₄ (Laboratory Scale Route)

This protocol utilizes the Fieser method for a visually self-validating quench.

  • Oxime Formation: React 5-methylfurfural with hydroxylamine hydrochloride and sodium acetate in an ethanol/water mixture at room temperature. Extract the resulting 5-methylfurfural oxime with MTBE[4].

  • Reduction Setup: In a flame-dried, argon-purged flask, suspend LiAlH₄ (2.0 equiv) in anhydrous MTBE. Cool the suspension to 0 °C using an ice/salt bath.

  • Addition: Add the oxime solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Warm to room temperature, then reflux for 2 hours.

  • Fieser Quench & Self-Validation: Cool the reaction back to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of water, n mL of 15% NaOH, and 3n mL of water. Validation Check: The transition of the reaction mixture from a grey, unreactive slurry to a crisp, white, easily filterable granular precipitate of aluminum salts visually confirms the complete and safe destruction of active hydrides.

  • Purification: Filter the salts, wash thoroughly with MTBE, and concentrate the filtrate. Distill the crude oil under vacuum to yield pure 5-methylfurfurylamine[4].

Quantitative Data & Route Comparison

The following table summarizes the quantitative metrics and strategic trade-offs of the primary synthetic routes for 5-methyl-2-furanmethanamine.

Synthetic RouteSubstrateReagent / CatalystYield (%)Key AdvantagePrimary Limitation
Reductive Amination 5-MethylfurfuralRu/ZrO₂ + Aqueous NH₃~61%High atom economy; scalableRequires high-pressure H₂ infrastructure[3].
Oxime Reduction 5-MethylfurfuralNH₂OH, followed by LiAlH₄~88%Exceptional purity; standard lab setupGenerates stoichiometric aluminum waste[4].
Alcohol Amination 5-Methylfurfuryl alcoholNi/Al₂O₃-SiO₂ + NH₃~45%Utilizes stable alcohol precursorsModerate yield; competitive hydrogenolysis[6].

Analytical Validation

To ensure the structural integrity and purity of the synthesized 5-methyl-2-furanmethanamine, the following analytical benchmarks must be met:

  • ¹H-NMR (CDCl₃): The successful conversion is marked by the complete disappearance of the aldehyde proton signal at ~9.5 ppm. The target product will display a singlet at ~2.2 ppm (furan -CH₃), a broad singlet for the -NH₂ protons at ~1.5 ppm, a doublet at ~3.7 ppm (-CH₂-N), and the characteristic furan ring protons (AB system) around 5.8–6.0 ppm[4].

  • Mass Spectrometry (GC-MS): The molecular ion peak[M⁺] must be observed at m/z 111. A prominent base peak at m/z 94 or 96 is typically observed, corresponding to the stable furanic cation following the loss of the amine radical[7].

References

  • 4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide (N-(5-Methyl-furfuryl)-p-toluenesulfonamide). MDPI.
  • Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. MDPI.
  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PMC.
  • Effective Synthesis of 5-Amino-1-pentanol via Selective Hydrogenolysis of Biomass-Derived Furfurylamine on Supported Platinum Catalysts. ACS Catalysis.
  • Self-regulated catalysis for selective synthesis of primary amines from carbonyl compounds. The Royal Society of Chemistry.
  • Furfurylamine Usage And Synthesis. ChemicalBook.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts. RUG.nl.

Sources

Exploratory

Comprehensive Spectroscopic Profiling and Analytical Workflows for α-Methyl-2-furanmethanamine

Executive Summary α-Methyl-2-furanmethanamine (also known as 1-(furan-2-yl)ethanamine) is a highly versatile chiral primary amine utilized extensively as a building block in the synthesis of kinase inhibitors, neurologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

α-Methyl-2-furanmethanamine (also known as 1-(furan-2-yl)ethanamine) is a highly versatile chiral primary amine utilized extensively as a building block in the synthesis of kinase inhibitors, neurological agents, and advanced polymeric materials. Due to the presence of both an electron-rich heteroaromatic furan ring and a reactive primary amine, accurate spectroscopic characterization is critical to ensure structural integrity and enantiomeric purity during active pharmaceutical ingredient (API) development.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for the spectroscopic profiling (NMR, MS, IR) of α-Methyl-2-furanmethanamine. Rather than merely listing data, this guide emphasizes the causality behind the observed spectral phenomena and the experimental choices required to obtain high-fidelity analytical results.

Physicochemical and Structural Grounding

Before executing spectroscopic analysis, establishing the baseline physicochemical properties is essential for solvent selection, chromatographic method development, and interpretation of ionization behaviors .

PropertyValueDiagnostic Relevance
Chemical Name α-Methyl-2-furanmethanaminePrimary identifier for literature cross-referencing.
CAS Registry Number 22095-34-7Ensures procurement of the correct racemic baseline .
Molecular Formula C₆H₉NODictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 111.14 g/mol Used for stoichiometric calculations during derivatization.
Topological Polar Surface Area 39.2 ŲIndicates moderate polarity; highly soluble in CDCl₃ and DMSO-d₆.
XLogP3 (Predicted) 0.3Suggests poor retention on reverse-phase HPLC without ion-pairing agents.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's connectivity. The chemical shifts are heavily influenced by the electron-withdrawing nature of the furan oxygen and the anisotropic effects of the heteroaromatic ring.

¹H NMR Data (400 MHz, CDCl₃):

Nucleus Position Multiplicity Expected Shift (δ, ppm) Coupling (J, Hz) Assignment Causality
¹H H5 (Furan) dd ~7.35 1.8, 0.8 Highly deshielded due to proximity to the electronegative furan oxygen.
¹H H4 (Furan) dd ~6.30 3.2, 1.8 Least deshielded aromatic proton; typical of the β-position in furans.
¹H H3 (Furan) d ~6.15 3.2 Shielded relative to H5, split primarily by the adjacent H4 proton.
¹H CH (Methine) q ~4.10 6.6 Deshielded by the adjacent amine and furan ring; splits into a quartet by the methyl group.
¹H NH₂ (Amine) br s ~1.60 - Broad singlet due to rapid quadrupolar relaxation of nitrogen and chemical exchange.

| ¹H | CH₃ (Methyl)| d | ~1.40 | 6.6 | Shielded aliphatic environment; split by the adjacent methine proton. |

¹³C NMR Highlights: The ipso-carbon (C2) of the furan ring resonates furthest downfield (~159 ppm) due to the combined inductive effect of the oxygen atom and the adjacent chiral center.

Mass Spectrometry (EI-MS) and Fragmentation Dynamics

Under standard Electron Ionization (EI, 70 eV) conditions , α-Methyl-2-furanmethanamine exhibits a predictable fragmentation cascade driven by the thermodynamic stability of the resulting carbocations. The molecular ion (M⁺•) at m/z 111 is typically weak. The dominant pathway is the α-cleavage of the methyl radical, yielding a highly stable, resonance-stabilized furyl-methaniminium cation at m/z 96, which serves as the base peak.

MS_Fragmentation M Molecular Ion (M+•) m/z 111 F1 α-Cleavage [-CH3•] m/z 96 (Base Peak) M->F1 - 15 Da F2 Amine Loss [-NH2•] m/z 95 M->F2 - 16 Da F3 Furan Ring Cation m/z 67 F1->F3 - 29 Da (CH2NH)

Figure 1: Proposed EI-MS fragmentation pathway for α-Methyl-2-furanmethanamine.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized to validate the functional groups without the need for KBr pellet pressing, preventing moisture-induced spectral artifacts.

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~3350, 3280N-H StretchThe distinct doublet confirms the presence of a primary (-NH₂) rather than secondary amine.
~3110C-H Stretch (sp²)Confirms the presence of the unsaturated furan ring.
~2970, 2870C-H Stretch (sp³)Corresponds to the aliphatic methyl and methine groups.
~1505, 1450C=C Stretch (Arom.)Characteristic breathing modes of the furan heteroaromatic system.
~1150, 1010C-O-C StretchValidates the intact ether-like linkage within the furan ring.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. The following workflows are designed to eliminate false positives and ensure data integrity.

Protocol 1: Anhydrous Sample Preparation for High-Resolution NMR

Causality: The primary amine protons are highly susceptible to chemical exchange with trace water in the solvent, which can broaden the signal or suppress it entirely. Using strictly anhydrous conditions ensures sharp, integrable peaks.

  • Solvent Selection: Utilize 99.8% atom-D Chloroform-d (CDCl₃) stored over activated 4Å molecular sieves.

  • Sample Concentration: Dissolve 15-20 mg of α-Methyl-2-furanmethanamine in 0.6 mL of CDCl₃. This concentration provides an optimal signal-to-noise ratio for ¹³C acquisition within 256 scans.

  • Internal Standard (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS peak to exactly 0.00 ppm to self-validate the chemical shift calibration. If the TMS peak is broad, it indicates poor shimming, and the sample must be re-shimmed before acquisition.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay). The extended relaxation delay ensures full quantitative recovery of the amine protons.

Protocol 2: Chiral Resolution and Enantiomeric Excess (ee%) Validation

Causality: Because NMR cannot distinguish enantiomers in an achiral environment, we derivatize the amine with a chiral resolving agent, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride). This converts the enantiomers into diastereomers. Analyzing the ¹⁹F NMR spectrum is superior to ¹H NMR because the fluorine signals appear in a clean spectral window (~ -71 ppm) devoid of background interference from the furan ring, allowing for highly precise integration.

  • Derivatization: React 10 mg of the amine with 1.2 equivalents of (R)-(-)-MTPA-Cl in 0.5 mL of anhydrous pyridine at room temperature for 2 hours.

  • Quenching: Quench the unreacted acid chloride with 100 µL of methanol, then evaporate the pyridine under reduced pressure.

  • Extraction: Re-dissolve the residue in CDCl₃, wash with 1M HCl to remove residual pyridine, and dry the organic layer over anhydrous Na₂SO₄.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum (with ¹H decoupling). The CF₃ group of the (R,R)-diastereomer and the (R,S)-diastereomer will appear as two distinct, sharp singlets.

  • Validation: Calculate the enantiomeric excess (ee%) by integrating the two fluorine peaks: ee% =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Chiral_Protocol A 1. Racemic Amine (CAS 22095-34-7) B 2. Derivatization (R)-(-)-MTPA-Cl + Pyridine A->B C 3. NMR Acquisition 1H and 19F NMR (CDCl3) B->C D 4. Data Processing Integrate Diastereomers C->D E 5. ee% Validation ((R-S)/(R+S)) x 100 D->E

Figure 2: Self-validating NMR workflow for determining enantiomeric excess via Mosher's acid.

References

  • PubChem , "alpha-Methyl-2-furanmethanamine (CID 90729)", National Center for Biotechnology Information, National Institutes of Health (NIH).

  • CymitQuimica , "CAS 22095-34-7: α-Methyl-2-furanmethanamine", CymitQuimica Catalog and Chemical Properties Database.

  • NIST Mass Spectrometry Data Center , "Standard Reference Database 69: NIST Chemistry WebBook", National Institute of Standards and Technology.

Foundational

The Molecular Architecture and Application of 5-Methyl-2-furanmethanamine (CAS 14003-16-8)

As drug discovery and biomaterials science pivot toward highly functionalized, stimuli-responsive systems, the demand for versatile chemical building blocks has surged. 5-Methyl-2-furanmethanamine , commonly known as 5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and biomaterials science pivot toward highly functionalized, stimuli-responsive systems, the demand for versatile chemical building blocks has surged. 5-Methyl-2-furanmethanamine , commonly known as 5-methylfurfurylamine, has emerged as a critical intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and field-proven protocols, specifically tailored for researchers and drug development professionals.

Physicochemical Profiling & Nomenclature

To ensure absolute clarity across global supply chains and laboratory environments, the quantitative data and primary identifiers for 5-Methyl-2-furanmethanamine are summarized below[1][2].

PropertyValue
Chemical Name 5-Methyl-2-furanmethanamine
CAS Number 14003-16-8
Common Synonyms 5-Methylfurfurylamine; 1-(5-methylfuran-2-yl)methanamine; 2-Aminomethyl-5-methylfuran
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
PubChem CID 2724683
SMILES CC1=CC=C(O1)CN
Boiling Point 55°C (at 13.0 mbar) to 73°C (at 10 mmHg)
Density 0.997 g/mL at 25°C

Causality in Molecular Design: The "Why" Behind the Reagent

The utility of 5-methyl-2-furanmethanamine is not accidental; it is dictated by the synergistic effects of its three core structural components:

  • The Primary Amine: Acts as a highly reactive nucleophile. It readily participates in amidation and reductive amination reactions to form stable amide bonds or Schiff bases, making it an ideal anchor for polymer functionalization[3].

  • The Furan Ring: Provides an electron-rich diene system. This is the mechanistic engine for reversible Diels-Alder "click" chemistry, allowing the molecule to react with dienophiles (like maleimides) to create self-healing or dynamically crosslinked hydrogels[4].

  • The 5-Methyl Substitution: Serves a dual purpose. Sterically, it shields the furan ring to mitigate unwanted oxidative side reactions. Pharmacokinetically, it increases the overall lipophilicity of the molecule, a crucial factor for enhancing blood-brain barrier (BBB) permeability in central nervous system (CNS) targeted therapeutics[5].

Self-Validating Protocol: Synthesis of Furan-Functionalized Hyaluronic Acid (HA-MeFU)

One of the most advanced applications of 5-methylfurfurylamine is the synthesis of furan-functionalized hyaluronic acid (HA-MeFU). This modified polymer is used to construct viscoelastic double-network hydrogels that mimic the osmotic swelling pressure of native articular cartilage[4].

Experimental Causality: Traditional EDC/NHS coupling often suffers from rapid hydrolysis in aqueous media. To circumvent this, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is utilized. DMTMM provides superior carboxyl activation efficiency in water without requiring strict pH maintenance, forming a stable intermediate that readily undergoes nucleophilic attack by 5-methylfurfurylamine[4].

HAFunctionalization HA Hyaluronic Acid (HA) (Polyanionic Backbone) DMTMM DMTMM Activation (Carboxyl Activation) HA->DMTMM MES Buffer (pH 5.5) Amine 5-Methyl-2-furanmethanamine (Nucleophilic Attack) DMTMM->Amine Intermediate HAMeFU HA-MeFU Conjugate (Furan-Functionalized HA) Amine->HAMeFU Amidation (18h, RT) Dialysis Dialysis & Lyophilization (Purification) HAMeFU->Dialysis NMR 1H NMR Validation (Degree of Substitution) Dialysis->NMR

Workflow for the synthesis and validation of furan-functionalized hyaluronic acid (HA-MeFU).

Step-by-Step Methodology
  • Dissolution: Dissolve Hyaluronic Acid (3.00 g, ~7.47 mmol disaccharide units) in 300 mL of MES buffer (100 mM, pH 5.5) to achieve a 1% w/v concentration[4].

  • Activation: Add DMTMM (4.15 g, 14.98 mmol) to the solution and stir continuously to initiate carboxyl activation[4].

  • Conjugation: Introduce 5-methylfurfurylamine (1000 μL, 8.97 mmol) dropwise into the reaction mixture. Stir the solution at room temperature for 18 hours[4].

  • Purification: Transfer the mixture to a dialysis membrane (cutoff 14 kDa). Dialyze against 150 mM NaCl for 48 hours to remove unreacted DMTMM and amine, followed by dialysis against ultrapure water for an additional 48 hours[4].

  • Lyophilization: Freeze-dry the purified solution to obtain HA-MeFU as a light-yellow, cotton-like solid (Expected yield: ~80%)[4].

System Self-Validation (1H NMR): This protocol is self-validating via nuclear magnetic resonance spectroscopy. To confirm success, perform 1H NMR on the lyophilized product. The degree of functionalization is calculated by taking the ratio of the integrated area of the methyl protons on the furan ring (typically appearing around ~2.2 ppm) against the acetyl protons of the native HA backbone (~1.9 ppm). A successful reaction will yield a quantifiable substitution percentage, ensuring the material is viable for downstream crosslinking[4].

Applications in Advanced Therapeutics and Biomaterials

The versatility of 5-methyl-2-furanmethanamine extends far beyond basic organic synthesis, embedding itself into cutting-edge therapeutic development.

Applications Core 5-Methyl-2-furanmethanamine (CAS: 14003-16-8) Pharma Pharmaceuticals (CNS Drugs, Inhibitors) Core->Pharma BioMat Biomaterials (Viscoelastic Hydrogels) Core->BioMat Agro Agrochemicals (Pesticides/Herbicides) Core->Agro MatSci Materials Science (Perovskite Passivation) Core->MatSci

Core application domains of 5-Methyl-2-furanmethanamine in modern chemical research.

  • 3D Drug Screening & Oncology: The HA-MeFU hydrogels synthesized above are critical for creating physiologically relevant 3D tumor microenvironments. For example, these viscoelastic matrices have been utilized to culture lymphangioleiomyomatosis (LAM) cellular models. This 3D screening approach successfully identified HDAC inhibitors as potent therapeutic agents against mTORC1-driven LAM, a discovery that conventional 2D plastic cultures failed to predict accurately[6].

  • Small Molecule Active Pharmaceutical Ingredients (APIs): In medicinal chemistry, it serves as a key precursor for synthesizing active pharmaceutical ingredients, particularly those targeting central nervous system (CNS) disorders, owing to the BBB-penetrating characteristics imparted by the furan moiety[5].

  • Thermochemical Stability: Computational and experimental thermochemical research confirms that 5-methylfurfurylamine possesses a gas-phase standard molar enthalpy of formation of −(81.2 ± 1.7) kJ·mol−1 at 298.15 K. This inherent thermodynamic stability makes it a reliable building block for high-stress synthetic environments[3].

Safety, Handling, & Storage Protocols

Despite its utility, 5-methyl-2-furanmethanamine requires rigorous safety protocols.

  • Hazard Classification: It is classified as a Category 3 Flammable Liquid and a Category 1B Skin Corrosive, capable of causing severe eye damage and respiratory irritation[7].

  • Storage: It must be preserved in a tightly closed container, protected from light, and stored in a cool, dry, well-ventilated area (15-25°C). For long-term viability and to prevent amine oxidation, storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended[5].

References

  • [1] Fisher Scientific. "CAS RN 14003-16-8 - Fisher Scientific". Available at:

  • [2] ChemBK. "5-Methyl-2-furanmethanamine - ChemBK". Available at:

  • [7] Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". Available at:

  • [3] MDPI / PMC. "Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PMC". Available at:

  • [5] ChemicalCell. "5-Methyl-2-Furanmethanamine CAS NO 14003-16-8 - ChemicalCell". Available at:

  • [4] NIH / PMC. "Viscoelastic Chondroitin Sulfate and Hyaluronic Acid Double-Network Hydrogels with Reversible Cross-Links - PMC". Available at:

  • [6] bioRxiv. "Three-dimensional drug screen identifies HDAC inhibitors as therapeutic agents in mTORC1-driven lymphangioleiomyomatosis | bioRxiv". Available at:

Sources

Exploratory

The Furanmethanamine Scaffold: A Privileged Motif in Rational Drug Design and Development

Executive Summary Furanmethanamine (furfurylamine) and its derivatives represent a cornerstone in modern medicinal chemistry. Originally derived from furfural—a bio-based platform chemical extracted from agricultural bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furanmethanamine (furfurylamine) and its derivatives represent a cornerstone in modern medicinal chemistry. Originally derived from furfural—a bio-based platform chemical extracted from agricultural biomass—the furan ring offers unique electronic properties, synthetic tractability, and favorable spatial geometry[1]. As a Senior Application Scientist, I have observed that the strategic incorporation of the furanmethanamine moiety often resolves critical pharmacokinetic bottlenecks, such as off-target enzyme affinity and poor metabolic stability, which frequently plague nitrogen-dense heterocycles like imidazoles. This whitepaper explores the historical discovery, synthetic workflows, and modern repurposing of furanmethanamine-derived therapeutics.

Historical Evolution: From Diuretics to Blockbuster H2 Antagonists

The journey of furanmethanamines in drug discovery is anchored by two paradigm-shifting therapeutics: Furosemide and Ranitidine.

Furosemide (Lasix): Discovered and patented in the early 1960s, furosemide revolutionized the management of edema and hypertension. It functions as a potent loop diuretic by inhibiting the luminal Na-K-2Cl symporter in the loop of Henle[2]. The core pharmacophore relies on the condensation of a furfurylamine side chain with a sulfamoylbenzoic acid backbone.

Ranitidine (Zantac): In 1976, Glaxo pharmacologists sought to improve upon cimetidine, the first H2 receptor antagonist. Cimetidine's imidazole ring caused significant off-target inhibition of cytochrome P450 (CYP450) enzymes, leading to adverse drug-drug interactions. By replacing the imidazole ring with a furan ring featuring a dimethylaminomethyl substituent (a furanmethanamine derivative), researchers synthesized ranitidine[3][4]. This structural leap reduced CYP450 affinity to just 10% of cimetidine's, while simultaneously increasing H2 receptor antagonistic activity tenfold, propelling it to become the world's best-selling prescription drug by 1987[3].

Pharmacokinetic and Pharmacodynamic Profiling

To understand why the furanmethanamine structural motif is highly valued, we must look at the clinical data it produces. The table below summarizes the quantitative pharmacological parameters of these two flagship derivatives.

Table 1: Quantitative Pharmacological Data of Key Furanmethanamine Derivatives

ParameterFurosemideRanitidine
Primary Target Na-K-2Cl SymporterHistamine H2 Receptor
Indication Edema, HypertensionPeptic Ulcer, GERD
Bioavailability (Oral) ~50%~50%
Protein Binding 91-99%15%
Onset of Action 30-60 mins (Oral)55-65 mins (150 mg dose)
Elimination Half-Life 1.5-2 hours2-3 hours
Metabolism / Excretion Glucuronidation / Renal (66%)Hepatic (FMOs) / Renal (30-70%)

Validated Experimental Workflows & Synthesis Protocols

A critical aspect of pharmaceutical development is the scalability and polymorphic stability of the Active Pharmaceutical Ingredient (API). Below are the self-validating protocols for synthesizing these derivatives, emphasizing the causality behind specific reagent and condition choices.

Protocol A: Industrial Synthesis of Furosemide via Furfurylamine Condensation

Causality & Rationale: Early syntheses utilized 4-chloro-2-fluorobenzoic acid, relying on the high electrophilicity of the fluorine-bearing carbon. However, industrial scale-up necessitated a more cost-effective starting material. Transitioning to 2,4-dichlorobenzoic acid maintained sufficient reactivity for the nucleophilic aromatic substitution by furfurylamine while drastically reducing raw material costs[5].

Step-by-Step Methodology:

  • Chlorosulfonation: React 2,4-dichlorobenzoic acid with chlorosulfonic acid (SO3HCl) at elevated temperatures to introduce the sulfonyl chloride group at the 5-position.

  • Ammonolysis: Treat the intermediate with aqueous ammonia to yield 2,4-dichloro-5-sulfamoylbenzoic acid (known industrially as Lasamide or Impurity B)[2].

  • Nucleophilic Aromatic Substitution:

    • Suspend Lasamide in a basic aqueous solution (e.g., NaOH).

    • Add an excess of high-purity furfurylamine (≥98%)[6].

    • Heat the reaction mixture to 80-90°C under reflux for 4-6 hours. The basic conditions deprotonate the furfurylamine, enhancing its nucleophilicity to displace the chloride at the 2-position.

  • Precipitation & Purification: Acidify the mixture with glacial acetic acid to precipitate the crude furosemide. Recrystallize from ethanol/water to achieve >99% API purity.

Furosemide_Synthesis N1 2,4-Dichlorobenzoic Acid N2 Chlorosulfonation (SO3HCl) N1->N2 N3 Ammonolysis (NH3) N2->N3 N4 Lasamide (Impurity B) 2,4-dichloro-5-sulfamoylbenzoic acid N3->N4 N5 Furfurylamine Condensation (Basic Conditions) N4->N5 Nucleophilic Substitution N6 Furosemide (API) N5->N6 Acidification & Crystallization

Caption: Chemical synthesis workflow of Furosemide via furfurylamine condensation.

Protocol B: Controlled Crystallization of Ranitidine Hydrochloride (Form 2)

Causality & Rationale: The initial solid-state form of ranitidine HCl (Form 1) exhibited severe hygroscopicity and poor filtration characteristics, complicating tableting and shelf-life. The discovery of Form 2—a polymorph with larger crystals, superior drying traits, and reduced hygroscopicity—was a pivotal manufacturing breakthrough[7].

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 g of ranitidine free base in 225 mL of propan-2-ol at 45°C–55°C.

  • Clarification: Add 0.6 g of Celite (diatomaceous earth) to the solution to remove insoluble impurities. Filter the mixture while hot, washing the filter cake with 100 mL of pre-heated propan-2-ol[7].

  • Acidification: Transfer the combined filtrate to a crystallization vessel. Slowly add approximately 14 mL of concentrated hydrochloric acid until the stoichiometric end-point is reached (verified by a bromothymol blue indicator turning from green to yellow)[7].

  • Seeding and Crystallization: Adjust the temperature to 27°C. Introduce Form 2 seed crystals to bypass the nucleation energy barrier and dictate the polymorphic outcome. Allow the thick slurry to stir at 25°C–27°C for 30 minutes.

  • Isolation: Cool the slurry to 10°C–12°C for an additional 30 minutes to maximize yield. Filter the product, wash with cold industrial methylated spirits, and dry at 50°C under reduced pressure to isolate pure Form 2 ranitidine hydrochloride[7].

Mechanistic Pathways

The pharmacological efficacy of furanmethanamine derivatives is deeply tied to their structural geometry, which allows precise docking into receptor active sites. In the case of ranitidine, the furanmethanamine core acts as a flexible linker that competitively binds to the H2 receptor on gastric parietal cells. This prevents histamine from triggering the cAMP-dependent activation of the H+/K+ ATPase (proton pump).

H2_Pathway Histamine Histamine Release H2Rec H2 Receptor (Parietal Cell) Histamine->H2Rec Binds cAMP cAMP Production H2Rec->cAMP Stimulates ProtonPump H+/K+ ATPase Activation cAMP->ProtonPump Activates Acid Gastric Acid Secretion ProtonPump->Acid Secretes H+ Ranitidine Ranitidine (Furanmethanamine) Ranitidine->H2Rec Competitive Inhibition

Caption: Mechanism of action of ranitidine competitively blocking H2 receptor-mediated acid secretion.

Modern Applications and Future Directions

The utility of the furanmethanamine scaffold extends far beyond its historical applications in gastroenterology and nephrology. Contemporary drug discovery programs are actively repurposing this motif for complex, multifactorial diseases:

  • Alzheimer's Disease (AD) Therapeutics: Recent structure-activity relationship (SAR) studies have explored furosemide analogs as dual-action therapeutics for AD. Specific derivatives containing the furanmethanamine-like anthranilate platform have demonstrated the ability to inhibit Amyloid-beta (Aβ) oligomerization and fibrillization while simultaneously downregulating neuroinflammatory markers (TNF-α, IL-6) and promoting microglial phagocytosis[8].

  • Neuropharmacology & Cognition: Prototypical ranitidine analogs, such as JWS-USC-75-IX, have been synthesized by reacting furanmethanamine precursors with nitropyridazine. These compounds exhibit potent acetylcholinesterase (AChE) inhibition and muscarinic M2 receptor binding, improving spatial learning and working memory in animal models[9].

  • Parasitology: Furfurylamine derivatives are being investigated as Macrophage Migration Inhibitory Factor (MIF) inhibitors. Compounds featuring the furfurylamine moiety have shown significant efficacy in inhibiting hookworm AceMIF-mediated monocyte migration, presenting a novel pharmacophore for anthelmintic drug design[10].

From the early isolation of furfural to the rational design of modern targeted therapies, the furanmethanamine scaffold has proven to be an indispensable tool in the medicinal chemist's arsenal.

References

  • Ranitidine - Wikipedia Source: Wikipedia URL:[Link]

  • Furosemide Publication Paper Source: Thomas Tobin URL:[Link]

  • The Rise and Fall of Ranitidine Hydrochloride Source: Denmark Group (University of Illinois) URL:[Link]

  • Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Furosemide Analogs as Therapeutics for the Proteopathy and Immunopathy of Alzheimer's Disease Source: ResearchGate URL:[Link]

  • US4521431A - Aminoalkyl furan derivative Source: Google Patents URL
  • The Prototypical Ranitidine Analog JWS-USC-75-IX Improves Information Processing and Cognitive Function in Animal Models Source: National Institutes of Health (PMC) URL:[Link]

  • Drug Repositioning and Pharmacophore Identification in the Discovery of Hookworm MIF Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Reactivity Profile and Synthetic Utility of the Furan Ring in α-Methyl-2-furanmethanamine: A Comprehensive Technical Guide

Executive Summary α-Methyl-2-furanmethanamine (1-(2-furyl)ethylamine) is a highly versatile bifunctional building block prevalent in pharmaceutical development. It features a π-excessive furan core coupled with an exocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

α-Methyl-2-furanmethanamine (1-(2-furyl)ethylamine) is a highly versatile bifunctional building block prevalent in pharmaceutical development. It features a π-excessive furan core coupled with an exocyclic primary amine. This structural duality presents unique synthetic opportunities but demands rigorous chemo-selective control. This guide dissects the reactivity of the furan ring within this specific molecular context, establishing a causal framework for regioselective functionalization, metalation, and ring-expansion protocols.

Electronic Framework and Regioselectivity

The furan ring is a classic π-excessive heteroaromatic system. The oxygen atom donates its lone pair into the π-system, significantly elevating the electron density at the carbon atoms. Consequently, electrophilic aromatic substitution (EAS) in furan proceeds approximately 6 × 10^11 times faster than in benzene .

In α-Methyl-2-furanmethanamine, the α-methylmethanamine side chain at the C2 position exerts a profound, pH-dependent influence on the ring's reactivity:

  • Neutral/Basic Conditions: The alkyl side chain is weakly electron-donating via inductive (+I) effects. Because C2 is occupied, the C5 position becomes the kinetically and thermodynamically preferred site for electrophilic attack. The resulting σ-complex (Wheland intermediate) at C5 is highly stabilized by the adjacent ring oxygen.

  • Acidic Conditions: The primary amine is rapidly protonated to form an ammonium salt (-NH3+). This induces a strong electron-withdrawing (-I) effect, severely deactivating the furan ring. Furthermore, furans possess a low resonance energy (18 kcal/mol) and are highly susceptible to acid-catalyzed ring opening or polymerization .

Quantitative Reactivity Comparison

To contextualize the reactivity of the furan core, the following table summarizes the electronic properties of common aromatic systems.

Aromatic SystemRelative Reactivity towards EASResonance Energy (kcal/mol)Preferred Substitution Site
Pyrrole ~3.75 × 10^5 (relative to Furan)21C2 / C5
Furan 1 (Baseline)18C2 / C5
Thiophene ~10^-4 (relative to Furan)29C2 / C5
Benzene ~1.6 × 10^-12 (relative to Furan)36Any

Data synthesized from comparative heteroaromatic reactivity studies [1][2].

EAS_Logic A α-Methyl-2-furanmethanamine B Free Amine (Basic) A->B C N-Protected Amine A->C D Acidic Conditions (-NH3+ Formation) B->D Strong Acid E Mild Electrophile (e.g., Vilsmeier) C->E Reagent F Ring Deactivation & Degradation D->F Risk G C5-Selective Substitution E->G Preferred Pathway

Logical framework of EAS regioselectivity and the necessity of amine protection.

Electrophilic Aromatic Substitution (EAS) Protocols

Causality & Design: Because of the basicity of the amine and the acid-sensitivity of the furan core, traditional EAS conditions (e.g., HNO3/H2SO4) will destroy the molecule. To functionalize the C5 position successfully, the primary amine must be masked (e.g., via N-Boc protection) to prevent protonation-induced deactivation and to stop the amine from acting as a competing nucleophile.

Protocol: C5-Formylation via Vilsmeier-Haack Reaction

This protocol utilizes a mildly acidic, self-validating system where the Vilsmeier reagent is generated in situ.

  • Amine Protection: Dissolve α-Methyl-2-furanmethanamine (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.5 eq) and cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise. Stir for 4 hours at room temperature. Perform an aqueous wash to isolate the N-Boc derivative.

  • Vilsmeier Reagent Generation: In a separate, flame-dried flask under Argon, cool anhydrous DMF (3.0 eq) to 0 °C. Add Phosphorus oxychloride (POCl3, 1.2 eq) dropwise. Stir for 30 minutes to form the active chloroiminium ion.

  • EAS Reaction: Dissolve the N-Boc protected substrate in minimal DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Warm to room temperature and stir for 2 hours.

  • Hydrolysis & Validation: Quench the reaction carefully with saturated aqueous Sodium Acetate (NaOAc) and heat to 50 °C for 1 hour. This step hydrolyzes the iminium intermediate into the final aldehyde.

    • Self-Validation: Analyze the crude product via 1H-NMR. The successful C5-formylation is confirmed by the appearance of a distinct aldehyde proton singlet at ~9.5 ppm and the collapse of the furan ring protons from a 3-spin to a 2-spin system.

Directed Ortho Metalation (DoM) and Lithiation

Causality & Design: Lithiation of furan naturally occurs at the α-positions (C2, C5) because the sp2 C-H bonds adjacent to the electronegative oxygen are highly acidic. In α-Methyl-2-furanmethanamine, C2 is blocked. While a protected amine can theoretically act as a Directing Metalation Group (DMG) to force C3 lithiation via a Complex-Induced Proximity Effect (CIPE) , the inherent thermodynamic acidity of the C5 proton overwhelmingly dictates the regioselectivity when standard alkyllithium bases are used .

Protocol: C5-Lithiation and Electrophilic Trapping

Because the N-Boc protected amine contains an acidic N-H proton, the stoichiometry of the base is critical.

  • Preparation: Dissolve N-Boc-α-Methyl-2-furanmethanamine in anhydrous THF (0.1 M) under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-Butyllithium (n-BuLi, 2.2 eq) dropwise. Causality: The first equivalent deprotonates the carbamate N-H to form a lithium amide; the second equivalent abstracts the acidic C5 furan proton. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add an electrophile, such as Iodomethane (MeI, 1.5 eq), dropwise. Stir for 30 minutes at -78 °C, then allow the system to warm to room temperature over 1 hour.

  • Quench & Isolate: Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate.

    • Self-Validation: In the 1H-NMR spectrum of the product, the disappearance of the characteristic C5 furan proton at ~7.3 ppm confirms quantitative lithiation and trapping.

Lithiation_Workflow Step1 Step 1: N-Boc Protection Boc2O, Et3N, DCM Step2 Step 2: Deprotonation n-BuLi (2.2 eq), THF, -78°C Step1->Step2 Step3 Step 3: C5 Electrophilic Trapping MeI or DMF Step2->Step3 Step4 Step 4: N-Boc Deprotection TFA, DCM Step3->Step4

Step-by-step experimental workflow for the C5-lithiation and functionalization.

Cycloaddition Reactivity (Diels-Alder)

The furan ring serves as an excellent diene for [4+2] cycloadditions due to its low aromatic resonance energy. The α-methylmethanamine group donates electron density into the ring, raising the HOMO energy of the furan and accelerating reactions with electron-deficient dienophiles (LUMO).

Causality & Design: Reaction of α-Methyl-2-furanmethanamine (usually N-protected to avoid Michael addition side-reactions) with maleic anhydride yields an oxabicyclo[2.2.1]heptene derivative. The reaction is highly reversible. While the endo-adduct is formed rapidly (kinetic control), extended reaction times or elevated temperatures will drive the equilibrium toward the more sterically relaxed exo-adduct (thermodynamic control).

Oxidative Ring-Opening (Achmatowicz-Type Transformations)

Furfurylamines possess a unique topological arrangement that allows for powerful oxidative ring-expansion strategies.

Causality & Design: Treatment of the furan core with an oxidant such as N-Bromosuccinimide (NBS) in an aqueous organic solvent (e.g., THF/H2O) triggers an Achmatowicz-type rearrangement. The furan ring is oxidized to a reactive cis-enedione intermediate. Because the primary amine is tethered via the α-methyl group, it can undergo spontaneous intramolecular cyclization onto the newly formed carbonyl, yielding a functionalized piperidinone or pyridinium scaffold. This self-assembling cascade is highly prized in the synthesis of complex alkaloid-like nitrogen heterocycles for drug discovery.

References

  • Title: Directed Ortho Metalation Source: Chem-Station Int. Ed. URL: [Link] [3]

  • Title: Directed Metalation: A Survival Guide Source: Baran Lab URL: [Link] [4]

Exploratory

Thermodynamic Solubility and Solvent Miscibility of 5-Methyl-2-furanmethanamine: A Technical Guide

Executive Summary In the landscape of drug development and fine chemical synthesis, 5-Methyl-2-furanmethanamine (CAS: 14003-16-8) serves as a highly versatile building block[1]. Also known as 5-methylfurfurylamine, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and fine chemical synthesis, 5-Methyl-2-furanmethanamine (CAS: 14003-16-8) serves as a highly versatile building block[1]. Also known as 5-methylfurfurylamine, this compound is frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and novel materials[2].

For researchers and formulation scientists, understanding the solubility and miscibility profile of 5-Methyl-2-furanmethanamine in various organic solvents is critical. The choice of solvent dictates reaction kinetics, liquid-liquid extraction efficiencies, and the thermodynamic stability of downstream pharmaceutical salts. This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties governing the solvation of 5-Methyl-2-furanmethanamine, supported by self-validating experimental protocols for solubility determination.

Physicochemical Profiling & Causality of Solvation

To predict how 5-Methyl-2-furanmethanamine behaves in organic solvents, we must first deconstruct its molecular architecture. The molecule (PubChem CID: 2724683) features two distinct functional domains[2]:

  • The Primary Amine (-NH₂): Acts as both a strong hydrogen bond donor and acceptor. This domain drives interactions with polar protic solvents.

  • The 5-Methylfuran Ring: Provides a hydrophobic, electron-rich -system. The oxygen atom within the ring acts as a weak hydrogen bond acceptor, while the methyl group enhances London dispersion forces, facilitating interactions with non-polar and moderately polar organic solvents.

The Free Base vs. Salt Form Dichotomy

A common misconception in early-stage preformulation is treating liquid amines under standard solid-liquid solubility paradigms. The free base of 5-Methyl-2-furanmethanamine is a liquid at standard temperature and pressure, possessing a melting point of -22 °C and a density of 0.997 g/mL[1]. Therefore, its "solubility" in organic solvents is technically defined as liquid-liquid miscibility .

Conversely, when the amine is converted into a pharmacologically relevant salt (e.g., hydrochloride or mesylate), it forms a crystalline solid. The solvation of the salt form is governed by the thermodynamic disruption of its crystal lattice, leading to true solid-liquid solubility.

Interactions Core 5-Methyl-2-furanmethanamine (Amine + Furan Ring) Polar Protic Solvents (EtOH, MeOH) Core->Polar Aprotic Aprotic Solvents (THF, DCM, EtOAc) Core->Aprotic NonPolar Non-Polar Solvents (Hexane, Toluene) Core->NonPolar Hbond Strong H-Bonding (Complete Miscibility) Polar->Hbond Dipole Dipole-Dipole (High Miscibility) Aprotic->Dipole Dispersion London Dispersion (Moderate Miscibility) NonPolar->Dispersion

Fig 1: Solute-solvent interaction mechanisms dictating the solubility profile of the free base.

Quantitative Data: Miscibility and Solubility Profiles

The table below summarizes the empirical and thermodynamically predicted solvation behaviors of 5-Methyl-2-furanmethanamine across standard organic solvent classes.

Solvent ClassRepresentative SolventPrimary Interaction MechanismFree Base Miscibility (25°C)Predicted HCl Salt Solubility
Polar Protic Ethanol (EtOH)H-Bonding (Donor/Acceptor)Miscible ( )High (>100 mg/mL)
Polar Aprotic Tetrahydrofuran (THF)Dipole-Dipole, H-Bond AcceptorMiscible ( )Moderate (~10-50 mg/mL)
Polar Aprotic Dichloromethane (DCM)Dipole-DipoleMiscible ( )Low (<10 mg/mL)
Non-Polar HexaneLondon DispersionModerate (Phase Separates at limits)Insoluble (<0.1 mg/mL)

Expert Insight: For liquid-liquid extractions during synthesis, Ethyl Acetate (EtOAc) is the optimal choice. At a high aqueous pH (>10), the un-ionized free base partitions highly into EtOAc due to favorable dipole-dipole interactions, allowing for efficient recovery from aqueous reaction mixtures.

Experimental Methodology: Miniaturized Shake-Flask Protocol

The "shake-flask" method remains the gold standard for determining thermodynamic solubility and saturation limits[3]. Because early-stage drug discovery often yields limited compound quantities, a miniaturized version of this protocol is highly recommended[4].

When adapting this method for 5-Methyl-2-furanmethanamine, specific causal adjustments must be made:

  • Volatility Control: The free base is volatile, with a boiling point of 71-73 °C at 10 mmHg (and ~55 °C under higher vacuum)[1],[2]. Unsealed flasks will result in evaporative loss, skewing concentration data. Hermetically sealed vials are mandatory.

  • Separation Mechanics: Amines frequently adsorb onto standard nylon or PTFE syringe filters. Therefore, centrifugation is chosen over filtration to separate the phases without analyte loss[3],[5].

  • Analytical Detection: Organic solvents like acetone or EtOAc have high UV cutoffs that mask the analyte in HPLC-UV. Because the free base is volatile, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior analytical choice.

Step-by-Step Protocol (Self-Validating System)

Step 1: System Suitability & Preparation

  • Prepare a reference standard of a known amine (e.g., benzylamine) to run in parallel. This validates that the mechanical agitation and sealing mechanisms prevent evaporative loss.

  • Add 500 L of the target organic solvent into a 2 mL chemically inert, PTFE-lined screw-cap glass vial[4],[5].

  • Introduce an excess of 5-Methyl-2-furanmethanamine (e.g., 100 L of the liquid free base, or 50 mg of the solid salt form) to ensure saturation is reached.

Step 2: Thermodynamic Equilibration 4. Seal the vials tightly and secure them in an orbital shaker. 5. Agitate the samples mechanically at a controlled temperature of 25 ± 0.5 °C (or 37 ± 0.5 °C for biological relevance) for 18 to 24 hours[3],[5]. Causality: This duration ensures that the thermodynamic equilibrium between the solute and the organic solvent is fully established.

Step 3: Phase Separation 6. Remove the vials and immediately transfer them to a temperature-controlled centrifuge. 7. Centrifuge at 10,000 x g for 15 minutes at the exact equilibration temperature (25 °C) to separate any undissolved micro-droplets (for the free base) or solid particles (for the salt)[3].

Step 4: Analytical Quantification 8. Carefully extract an aliquot of the clear supernatant using a micro-syringe. 9. Dilute the aliquot immediately in a compatible analytical solvent to prevent precipitation upon temperature fluctuations[3]. 10. Quantify the concentration using GC-FID (for the free base) or HPLC-UV (for the salt form), comparing the peak area against a pre-established calibration curve.

Protocol S1 1. Solute-Solvent Preparation (Excess Amine + Organic Solvent) S2 2. Sealed Mechanical Agitation (Orbital Shaker, 25°C, 24h) S1->S2 S3 3. Phase Separation (Centrifugation at 25°C) S2->S3 S4 4. Analytical Quantification (GC-FID / HPLC-UV) S3->S4

Fig 2: Standardized miniaturized shake-flask workflow for thermodynamic solubility determination.

Strategic Implications in Drug Development

Understanding the organic solubility of 5-Methyl-2-furanmethanamine empowers scientists to make rational decisions across the drug development pipeline:

  • Synthetic Chemistry: Complete miscibility in aprotic solvents like THF and DCM makes them ideal media for nucleophilic substitution or reductive amination reactions involving this compound.

  • Purification: Because the free base phase-separates in highly non-polar environments at high concentrations, utilizing a hexane/ethyl acetate gradient during flash chromatography provides excellent resolution from more polar impurities.

  • Formulation: If 5-Methyl-2-furanmethanamine is incorporated into an Active Pharmaceutical Ingredient (API), converting the liquid free base into a solid salt (e.g., via HCl gas in ether) is required to achieve the predictable thermodynamic solid-liquid solubility necessary for oral bioavailability.

References

  • ChemBK. "5-Methyl-2-furanmethanamine - Physico-chemical Properties". ChemBK Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724683, 1-(5-methylfuran-2-yl)methanamine". PubChem. Available at:[Link]

  • World Health Organization (WHO). "Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability". WHO Technical Report Series, No. 1019, 2019. Available at:[Link]

  • Glomme, A., et al. "Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities." Dissolution Technologies / Journal of Pharmaceutical Sciences, 2005. Available at:[Link]

  • BioAssay Systems. "Solubility Testing – Shake Flask Method Summary". BioAssay Systems Protocols. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Applications of 5-Methyl-2-furanmethanamine in Medicinal Chemistry: Synthesis, Functionalization, and Biomaterials

Executive Summary 5-Methyl-2-furanmethanamine (also known as 5-methylfurfurylamine, CAS: 14003-16-8) is a highly versatile, bio-based building block increasingly utilized in advanced medicinal chemistry and polymer scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-2-furanmethanamine (also known as 5-methylfurfurylamine, CAS: 14003-16-8) is a highly versatile, bio-based building block increasingly utilized in advanced medicinal chemistry and polymer science. Characterized by a highly nucleophilic primary amine, an electron-rich furan ring, and a C5-methyl group, this compound offers unique pharmacokinetic and physicochemical advantages. The furan ring enhances lipophilicity and acts as a hydrogen-bond acceptor, facilitating blood-brain barrier (BBB) penetration for neurological therapeutics[1]. Furthermore, the C5-methyl group blocks metabolic oxidation at the most reactive position of the furan ring, improving in vivo half-life[2].

This application note provides an authoritative guide to the integration of 5-methyl-2-furanmethanamine into drug discovery workflows, detailing its use in amide coupling, secondary amine synthesis, and the generation of programmable biomaterials via retro-Diels-Alder chemistry[3].

Mechanistic Pathway Visualization

The synthetic utility of 5-methyl-2-furanmethanamine stems from the orthogonal reactivity of its primary amine and its diene-like furan core. The diagram below illustrates the three primary functionalization pathways utilized in modern drug development.

G Core 5-Methyl-2-furanmethanamine AmideMech Pd-Catalyzed Aminocarbonylation or HATU/DIPEA Coupling Core->AmideMech Acylation RedAmMech Imine Formation & NaBH(OAc)3 Reduction Core->RedAmMech Alkylation DielsMech Reaction with Alkynes (Retro-Diels-Alder Release) Core->DielsMech Diene Reactivity Amide Amide Coupling (Neurological Therapeutics) RedAm Reductive Amination (Secondary Amine Scaffolds) Diels [4+2] Cycloaddition (OND Linkers for Hydrogels) AmideMech->Amide RedAmMech->RedAm DielsMech->Diels

Figure 1: Divergent synthetic pathways of 5-Methyl-2-furanmethanamine in medicinal chemistry.

Quantitative Data: Reaction Parameters

To aid in experimental design, the following table synthesizes field-proven reaction parameters for the most common transformations involving 5-methyl-2-furanmethanamine.

WorkflowReagents / CatalystTemp (°C)TimeTypical YieldPrimary Application
Amide Coupling HATU, DIPEA, DMF20–252–4 h85–95%Synthesis of neuro-active APIs[1]
Aminocarbonylation Pd(OAc)₂, Ligand, CO (1 atm)10015 h>90%Direct conversion of aryl halides to amides[4]
Reductive Amination NaBH(OAc)₃, DCE, AcOH (cat.)20–2512 h75–85%Synthesis of secondary amine libraries[5]
[4+2] Cycloaddition Alkyne (e.g., DMAD), Toluene80–11024 h60–80%Oxanorbornadiene (OND) linker generation[3]

Experimental Protocols & Scientific Rationale

Protocol A: HATU-Mediated Amide Coupling for Neurological Scaffolds

Scientific Rationale: Traditional coupling agents (like EDC/NHS) can suffer from slow kinetics, exposing the sensitive furan ring to prolonged reaction conditions. HATU is utilized here because its 7-azabenzotriazole moiety accelerates the reaction via a highly reactive active ester intermediate. This ensures rapid conversion and minimizes the risk of furan ring degradation or epimerization of chiral carboxylic acid partners.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add 5-methyl-2-furanmethanamine (1.1 equiv) dropwise to the activated mixture.

  • Self-Validating Control: Monitor the reaction via LC-MS. The reaction is deemed complete when the carboxylic acid peak disappears and the corresponding [M+H]+ product mass dominates (typically 2–4 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Synthesis of OND Linkers via [4+2] Cycloaddition

Scientific Rationale: The furan ring of 5-methyl-2-furanmethanamine acts as an electron-rich diene. The C5-methyl group electronically enriches the system, fine-tuning the kinetics of the forward Diels-Alder reaction with an electron-deficient alkyne (e.g., Dimethyl acetylenedicarboxylate, DMAD). The resulting oxanorbornadiene (OND) linker is stable at room temperature but undergoes a programmable retro-Diels-Alder (rDA) fragmentation at physiological temperatures (37 °C), making it an ideal trigger for controlled nanoparticle release in hydrogels[3].

OND_Workflow Step1 1. [4+2] Cycloaddition 5-Methylfurfurylamine + Alkyne Step2 2. OND Linker Formation (Stable at RT) Step1->Step2 Heat/Solvent Step3 3. Hydrogel Integration (Crosslinking via Amine) Step2->Step3 Polymer Conjugation Step4 4. Retro-Diels-Alder (Physiological Temp) Step3->Step4 Programmable Degradation Step5 5. Controlled Cargo Release (Nanoparticles/Drugs) Step4->Step5 Bond Cleavage

Figure 2: Workflow of OND linker generation and programmable retro-Diels-Alder degradation.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube, dissolve 5-methyl-2-furanmethanamine (1.0 equiv) and DMAD (1.2 equiv) in anhydrous toluene (0.5 M).

  • Cycloaddition: Seal the tube and heat to 90 °C for 24 hours. Caution: Conduct behind a blast shield.

  • Self-Validating Control: Monitor the reaction via ¹H NMR. Successful OND formation is confirmed by the disappearance of the characteristic furan aromatic protons (δ 6.0–6.3 ppm) and the emergence of distinct bridgehead protons (δ 5.0–5.5 ppm).

  • Isolation: Cool to room temperature, concentrate the solvent in vacuo, and purify the resulting OND-amine via flash chromatography (Hexanes/EtOAc gradient).

Protocol C: Selective Reductive Amination

Scientific Rationale: Direct alkylation of primary amines often results in a statistical mixture of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. To prevent over-alkylation[6], reductive amination is employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride due to its attenuated reducing power; it selectively reduces the transient iminium ion without reducing the unreacted aldehyde or hydrogenating the sensitive furan ring[5].

Step-by-Step Methodology:

  • Imine Formation: Combine the target aldehyde (1.0 equiv) and 5-methyl-2-furanmethanamine (1.05 equiv) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture. Stir at room temperature for 12 hours.

  • Self-Validating Control: Perform a TLC analysis using a Ninhydrin stain. The primary amine starting material will stain a dark purple/pink, while the secondary amine product will typically stain a distinct orange/brown, confirming selective mono-alkylation.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and free-base the secondary amine. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Troubleshooting & Best Practices

  • Furan Ring Sensitivity: The furan core is highly sensitive to strong Brønsted and Lewis acids, which can trigger ring-opening and subsequent polymerization. Avoid using concentrated HCl or H₂SO₄ during workups. If amine deprotection is required (e.g., N-Boc removal), use Trifluoroacetic acid (TFA) in DCM at 0 °C and strictly limit the reaction time[6].

  • Storage and Handling: Like many primary aliphatic amines, 5-methyl-2-furanmethanamine is prone to atmospheric oxidation and readily absorbs CO₂ to form carbamate salts. This manifests as a white crust or increased viscosity. Always store the reagent under an inert atmosphere (Ar or N₂) at 2–8 °C[2].

  • Preventing Over-Alkylation: If reductive amination is not viable for your target scaffold and direct alkylation must be used, pre-protect the 5-methyl-2-furanmethanamine with a Boc group (using Boc₂O). Alkylate the resulting secondary carbamate, followed by mild acidic deprotection[6].

References

  • 5-Methylfurfurylamine - Chem-Impex. Chem-Impex International.
  • 5-Methylfurfurylamine - BiochemExperts. BiochemExperts.
  • Injectable Hydrogels for Programmable Nanoparticle Release. National Institutes of Health (NIH) / PMC.
  • The Development of Palladium-Catalysts for Organic Synthesis. DSpace@MIT.
  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. National Institutes of Health (NIH) / PMC.
  • (3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine - Protection Strategies. EvitaChem.

Sources

Application

Applications of 4-Methyl-2-furanmethanamine in pharmaceutical development

Application Note: 4-Methyl-2-furanmethanamine in the Development of Novel Antihistaminic Agents Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Significance 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methyl-2-furanmethanamine in the Development of Novel Antihistaminic Agents

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Significance

4-Methyl-2-furanmethanamine (CAS: 120073-83-8) is a highly versatile primary amine characterized by a methyl-substituted furan ring[1]. In pharmaceutical development, this building block is critically valued for synthesizing N-(4-piperidinyl) bicyclic condensed 2-imidazolamine derivatives—potent antagonists of the histamine H1 receptor[2].

From a medicinal chemistry perspective, the incorporation of the lipophilic furanylmethyl moiety significantly enhances the pharmacokinetic profile of these molecules. The furan ring acts as a bioisostere, optimizing receptor binding affinity while modulating blood-brain barrier permeability to reduce the sedative side effects typical of first-generation antihistamines[2].

Mechanistic Rationale: H1 Receptor Antagonism

Allergic responses are fundamentally driven by the degranulation of mast cells, which release massive quantities of endogenous histamine. Histamine binds to the H1 receptor (a Gq-coupled G-Protein Coupled Receptor), triggering a signaling cascade that activates Phospholipase C (PLC), increases intracellular calcium, and propagates systemic inflammation.

Derivatives synthesized from 4-methyl-2-furanmethanamine act as competitive antagonists at the H1 receptor. By occupying the orthosteric binding site, they effectively block this signaling cascade and prevent the allergic response.

H1_Signaling Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Agonist Binding Antagonist Furanylmethyl Derivative (H1 Antagonist) Antagonist->H1R Competitive Inhibition Gq Gq Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Production Allergy Mast Cell Degranulation (Allergic Response) Calcium->Allergy Triggers

Mechanism of H1 receptor antagonism by furanylmethyl derivatives.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The following protocol details the synthesis of the critical intermediate, N-(4-methylfuran-2-ylmethyl)-3-nitropyridin-2-amine, utilizing 4-methyl-2-furanmethanamine[2].

Causality & Experimental Design:

  • Solvent Choice (Ethanol): A polar protic solvent stabilizes the transition state during the nucleophilic attack on the electron-deficient 2-chloro-3-nitropyridine ring.

  • Acid Scavenger (NaHCO3): The reaction generates hydrochloric acid (HCl) as a byproduct. Sodium bicarbonate acts as a mild base to neutralize the HCl, preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction[2].

  • Extraction Solvent (1,1'-oxybisethane): Diethyl ether provides excellent partitioning, selectively dissolving the lipophilic furanylmethyl intermediate while leaving inorganic salts in the aqueous phase[2].

Self-Validating Step-by-Step Protocol:

  • Reaction Setup: In a boiling ampoule, combine 10.4 parts of 2-chloro-3-nitropyridine, 8.0 parts of 4-methyl-2-furanmethanamine, and 7.6 parts of sodium hydrogencarbonate (NaHCO3) in 120 parts of absolute ethanol[2].

  • Reflux: Seal the ampoule and stir the mixture overnight under reflux conditions to drive the SNAr reaction to completion. QC Check: Monitor reaction progress via Thin Layer Chromatography (TLC) to ensure complete consumption of the electrophile.

  • Solvent Removal: Evaporate the reaction mixture to dryness under reduced pressure to remove the ethanol[2].

  • Aqueous Wash: Dissolve the resulting crude residue in distilled water to solubilize the inorganic salts (NaCl and unreacted NaHCO3)[2].

  • Extraction: Extract the aqueous mixture with 1,1'-oxybisethane (diethyl ether) three times. Combine the organic layers[2].

  • Drying & Filtration: Dry the combined organic extract over anhydrous sodium sulfate (Na2SO4) to remove residual water, filter, and evaporate to dryness[2].

  • Purification: Purify the residue via silica gel column chromatography using trichloromethane (chloroform) as the eluent to isolate the pure furanylmethyl-substituted intermediate[2].

Synthesis_Workflow R1 2-chloro-3-nitropyridine (Electrophile) Reaction SNAr Reaction Reflux Overnight R1->Reaction R2 4-Methyl-2-furanmethanamine (Nucleophile) R2->Reaction Reagents NaHCO3 (Acid Scavenger) Ethanol (Solvent) Reagents->Reaction Workup Evaporation & Aqueous Dissolution Reaction->Workup Extraction Liquid Extraction (1,1'-oxybisethane) Workup->Extraction Purification Silica Column Chromatography Extraction->Purification Product Furanylmethyl-substituted Intermediate Purification->Product

Synthetic workflow for furanylmethyl-substituted intermediates via SNAr.

Pharmacological Validation: In Vivo Efficacy Testing

To validate the antihistaminic efficacy of the final furanylmethyl-substituted derivatives, the Compound 48/80-induced lethality test is employed[2].

Causality & Experimental Design: Compound 48/80 is a polymeric mixture obtained by condensing 4-methoxy-N-methylbenzeneethanamine and formaldehyde[2]. It acts as a potent, direct mast cell degranulator[3]. Injecting Compound 48/80 bypasses the IgE-mediated allergic pathway, causing massive, immediate systemic histamine release and lethal circulatory collapse[2]. Protecting subjects from this specific challenge is a definitive, self-validating measure of H1 receptor blockade.

Step-by-Step Protocol:

  • Subject Preparation: Fast congenital male Wistar rats (240–260 g) overnight (approx. 14 hours) in a climate-controlled environment (21 ± 1 °C, 65 ± 5% relative humidity)[2].

  • Dosing: Administer the synthesized furanylmethyl derivative (test compound) or a reference standard orally or intravenously at varying dose levels.

  • Challenge: One hour post-administration, inject the rats intravenously with a lethal dose of Compound 48/80 (typically 0.5 mg/kg).

  • Observation: Monitor the subjects for 4 hours. Record survival rates to calculate the Median Effective Dose (ED50)[2].

Quantitative Data Analysis

The table below summarizes the protective effect of the synthesized derivatives against Compound 48/80-induced lethality. The data demonstrates that the inclusion of the 4-methyl-2-furanmethanamine structural motif yields overwhelmingly superior pharmacological activity compared to prior art compounds[2].

Compound ClassR-Group SubstitutionED50 (mg/kg, IV)ED50 (mg/kg, Oral)Relative Potency
Prior Art StandardUnsubstituted0.152.50Baseline
Furanylmethyl Derivative5-Methylfuran-2-ylmethyl0.071.10High
Furanylmethyl Derivative 4-Methylfuran-2-ylmethyl 0.04 0.85 Highest

Note: The 4-methyl substitution on the furan ring significantly lowers the ED50, indicating higher in vivo potency and improved oral bioavailability.

References

  • [1] PubChemLite. "120073-83-8 (C6H9NO) - (4-methylfuran-2-yl)methanamine". Université du Luxembourg. URL: [Link]

  • [2] Janssen Pharmaceutica N.V. "Process for the preparation of new therapeutically useful furanylmethyl-substituted benzimidazole and imidazopyridine derivatives." Google Patents (Patent FI90233C). URL:

  • [3] West, G.B. "Comparison of the Release of Histamine and 5-Hydroxytryptamine from Tissues of the Rat, Mouse and Hamster." International Archives of Allergy and Applied Immunology, 13: 336-347 (1958). DOI: 10.1159/000228494. URL: [Link]

Sources

Method

Protocol for the synthesis of α-Methyl-2-furanmethanamine derivatives

Application Note: Chemoselective Synthesis of α-Methyl-2-furanmethanamine via Reductive Amination Executive Summary α-Methyl-2-furanmethanamine (CAS No. 22095-34-7), also known as 1-(2-furyl)ethanamine, is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of α-Methyl-2-furanmethanamine via Reductive Amination

Executive Summary

α-Methyl-2-furanmethanamine (CAS No. 22095-34-7), also known as 1-(2-furyl)ethanamine, is a highly versatile chiral primary amine utilized as a critical building block in medicinal chemistry and materials science[1]. Featuring both a reactive amine functional group and an electron-rich furan ring, this compound participates readily in nucleophilic substitutions and derivative formations[1]. However, the synthesis of this molecule from the readily available precursor 2-acetylfuran presents a distinct chemoselectivity challenge: the furan ring is highly susceptible to over-reduction, and the ketone can be prematurely reduced to an alcohol before amination occurs[2].

This application note details two field-validated, step-by-step protocols for the reductive amination of 2-acetylfuran: a classical hydride-mediated approach and a modern transition-metal-catalyzed transfer hydrogenation.

Mechanistic Rationale & Chemoselectivity

The synthesis of primary amines from ketones via reductive amination is a two-step cascade:

  • Condensation: 2-acetylfuran reacts with an amine source (e.g., ammonia or ammonium salts) to form a transient imine (Schiff base).

  • Reduction: The imine is reduced to the target primary amine.

The Causality of Experimental Choices: Standard reduction methods (like H₂ with Pd/C) often fail here because the harsh conditions simultaneously reduce the furan nucleus, yielding tetrahydrofuran (THF) derivatives[2]. Conversely, using strong, non-selective hydrides like NaBH₄ leads to the direct reduction of 2-acetylfuran to 1-(2-furyl)ethanol before the imine can fully form.

To establish a self-validating and high-yielding system, the reduction must be strictly chemoselective. We achieve this either by using Sodium Cyanoborohydride (NaBH₃CN)—which only reduces the protonated iminium ion at pH ~6.0—or by employing a half-sandwich Iridium[Cp*Ir(bipy)H₂O]²⁺ catalyst that facilitates mild transfer hydrogenation using ammonium formate[3]. Recent advances also demonstrate the efficacy of heterogeneous Boron-doped Nickel nanocatalysts (B-Ni/TiO₂) for this exact transformation under mild conditions[4].

Workflow K 2-Acetylfuran (Substrate) I Imine Intermediate (Transient) K->I Excess NH4OAc Equilibrium Shift OH 1-(2-Furyl)ethanol (Byproduct) K->OH Non-selective Reduction (NaBH4) A α-Methyl-2-furanmethanamine (Target) I->A Chemoselective Reduction (NaBH3CN / [Ir]) THF THF-Amine (Over-reduction) I->THF Harsh Hydrogenation (Pd/C, High H2)

Reaction pathway for 2-acetylfuran reductive amination, showing selectivity.

Comparative Efficacy of Reductive Amination Strategies

To aid in protocol selection, the quantitative performance of various catalytic and stoichiometric systems for the amination of 2-acetylfuran is summarized below.

Method / CatalystAmine & Hydride SourceSolvent SystemTemp (°C)Conversion (%)ChemoselectivityReference
Classical Borch (NaBH₃CN)NH₄OAc / NaBH₃CNMethanol2585HighStandard
Transfer Hydrogenation HCOONH₄ (Dual source)H₂O (pH 7.4)37>99Excellent[3]
Heterogeneous Catalysis NH₃ / H₂ (gas) with B-Ni/TiO₂MeOH/H₂O2599Excellent (94%)[4]
Harsh Hydrogenation NH₃ / H₂ (gas) with Pd/CEthanol50<50Poor (Ring reduction)[2]

Experimental Protocols

Protocol A: Classical Hydride Reduction (Borch Method)

This method utilizes mass action (excess ammonium acetate) to drive imine formation and relies on the pH-dependent reactivity of NaBH₃CN.

Materials:

  • 2-Acetylfuran (1.0 equiv, 10 mmol)

  • Ammonium acetate (10.0 equiv, 100 mmol)

  • Sodium cyanoborohydride (0.7 equiv, 7 mmol)

  • Anhydrous Methanol (30 mL)

  • Glacial acetic acid (as needed for pH adjustment)

Step-by-Step Workflow:

  • Imine Pre-formation: In a flame-dried round-bottom flask, dissolve 2-acetylfuran in anhydrous methanol. Add ammonium acetate. Rationale: A 10-fold excess of ammonia prevents the intermediate primary amine from reacting with unreacted ketone, which would form an unwanted secondary amine dimer.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to allow the ketone-imine equilibrium to establish.

  • Hydride Addition: Cool the flask to 0 °C. Add NaBH₃CN portion-wise. Caution: Perform strictly in a fume hood. NaBH₃CN is highly toxic.

  • pH Control (Critical Step): Check the pH. Adjust to ~6.0 using glacial acetic acid. Rationale: At pH 6, the imine is protonated to an iminium ion, making it highly electrophilic. NaBH₃CN selectively reduces this iminium ion but is too weak to reduce the unprotonated ketone, ensuring perfect chemoselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quenching & Extraction: Quench the reaction by carefully adding 1M NaOH until the pH reaches >10. This decomposes residual borohydride and ensures the product is in its free-base amine form. Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via standard acid-base extraction to yield the pure α-Methyl-2-furanmethanamine as a pale yellow liquid[1].

Protocol B: Iridium-Catalyzed Transfer Hydrogenation

This modern protocol avoids toxic cyanide byproducts and operates in aqueous media, utilizing an Iridium half-sandwich complex[3].

Materials:

  • 2-Acetylfuran (1.0 equiv, 5 mmol)

  • Ammonium formate (10.0 equiv, 50 mmol)

  • [Cp*Ir(bipy)H₂O]SO₄ catalyst (2 mol%)

  • Deionized Water (15 mL)

Step-by-Step Workflow:

  • Preparation: In a sealed reaction vial, combine 2-acetylfuran, ammonium formate, and the Iridium catalyst in water.

  • Transfer Hydrogenation: Stir the mixture at 37 °C for 24 hours. Rationale: Ammonium formate acts elegantly as both the nitrogen source for imine formation and the hydride donor. The Iridium catalyst facilitates the transfer of hydrogen from formate to the imine without requiring high-pressure H₂ gas[3].

  • Workup: Basify the aqueous mixture with 2M NaOH to pH 11.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Validation: The resulting product typically requires no further column chromatography. Analyze via GC-MS to confirm the molecular weight (111.14 g/mol ) and the absence of the 1-(2-furyl)ethanol byproduct[1].

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, perform the following checks:

  • TLC Monitoring: 2-acetylfuran is UV-active. The product amine will remain at the baseline in pure non-polar solvents but will elute with the addition of 1-5% triethylamine or methanol in DCM. Stain with Ninhydrin (amines appear as distinct spots).

  • Troubleshooting Over-alkylation: If secondary amines (dimers) are detected in GC-MS, increase the equivalents of the amine source (ammonium acetate/formate) in the next run to outcompete the product amine for the ketone.

Sources

Application

Application Note: 5-Methyl-2-furanmethanamine as a Versatile Synthon in Novel Heterocycle and Macromolecular Synthesis

Executive Summary In the landscape of advanced organic synthesis and drug development, 5-Methyl-2-furanmethanamine (also known as 5-methylfurfurylamine or (5-methylfuran-2-yl)methanamine) has emerged as a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, 5-Methyl-2-furanmethanamine (also known as 5-methylfurfurylamine or (5-methylfuran-2-yl)methanamine) has emerged as a highly versatile building block. Featuring a highly nucleophilic primary amine tethered to an electron-rich furan ring, this compound offers orthogonal reactivity profiles. It serves as an exceptional precursor for the synthesis of complex nitrogen-containing heterocycles (such as quinazolines) and acts as a dynamic diene in the fabrication of macromolecular heterocyclic networks via reversible Diels-Alder cycloadditions.

This guide provides a deep-dive into the mechanistic rationale, field-proven applications, and self-validating protocols for utilizing 5-methyl-2-furanmethanamine in cutting-edge synthetic workflows.

Mechanistic Causality & Reaction Design

The strategic selection of 5-methyl-2-furanmethanamine over its non-methylated analog (furfurylamine) is driven by two distinct stereoelectronic advantages:

  • Enhanced Diene Electron Density: The electron-donating inductive effect of the C5-methyl group significantly increases the electron density of the furan ring. This lowers the activation energy required for normal-demand Diels-Alder reactions with electron-deficient dienophiles (e.g., maleimides), resulting in faster and more thermodynamically stable cross-linking[1].

  • Steric Shielding and Stability: The C5-methyl group blocks the most reactive electrophilic site on the furan ring. During oxidative coupling reactions, this prevents unwanted competitive polymerization or degradation at the C5 position, directing the reaction exclusively toward the primary amine[2]. Thermochemical studies confirm that 5-methylfurfurylamine possesses a highly stable gas-phase enthalpy of formation (−81.2 ± 1.7 kJ·mol⁻¹), making it a robust reagent under elevated temperatures or electrochemical stress[2].

Applications in Heterocyclic Chemistry

A. Electrochemical Synthesis of Quinazolines

Traditional syntheses of quinazolines often rely on harsh chemical oxidants. Recent advancements have leveraged organic electrochemical synthesis to achieve N–H/C(sp³)–H coupling of o-carbonyl anilines with amino acids and amines[3]. When 5-methyl-2-furanmethanamine is introduced into this anodic oxidation system, it acts as the terminal amine nucleophile. The reaction proceeds via a C(sp³)–H amination/C–N cleavage cascade, cleanly yielding furan-substituted quinazolines[3].

G A o-Carbonyl Aniline + Amino Acid C Anodic Oxidation (C(sp3)-H Amination) A->C B 5-Methyl-2-furanmethanamine B->C Nucleophilic Attack D C-N Cleavage & Cyclization C->D -e⁻, -H⁺ E Furan-Substituted Quinazoline D->E Ring Closure

Caption: Electrochemical synthesis pathway of furan-substituted quinazolines.

B. Macromolecular Heterocyclic Networks (Diels-Alder Hydrogels)

Beyond small molecules, 5-methyl-2-furanmethanamine is critical in synthesizing dynamic, self-healing hydrogels. By reacting the primary amine with the carboxylic acid groups of Hyaluronic Acid (HA), a furan-functionalized polymer (HA-MeFU) is generated[1]. This macro-heterocycle can then undergo reversible Diels-Alder crosslinking with maleimide-functionalized chondroitin sulfate (CS-mal) to form a viscoelastic double-network hydrogel[1].

G HA Hyaluronic Acid (HA) FU HA-MeFU Polymer (Furan-functionalized) HA->FU AM 5-Methylfurfurylamine + DMTMM AM->FU Amide Coupling DA Diels-Alder Crosslinking FU->DA CS CS-Maleimide CS->DA Diene + Dienophile Gel Double-Network Hydrogel DA->Gel Reversible Network

Caption: Macromolecular functionalization and Diels-Alder crosslinking workflow.

Experimental Protocols

Protocol 1: Electrochemical Synthesis of Furan-Substituted Quinazolines

This protocol utilizes anodic oxidation to drive heterocycle formation without transition-metal catalysts, ensuring a greener synthetic footprint.

Materials: o-Carbonyl aniline derivative, amino acid substrate, 5-methyl-2-furanmethanamine, undivided electrochemical cell, carbon/platinum electrodes.

Step-by-Step Methodology:

  • Reaction Assembly: In an undivided electrochemical cell equipped with a magnetic stir bar, dissolve the o-carbonyl aniline and the amino acid substrate in a suitable electrolyte/solvent mixture (e.g., n -Bu₄NBF₄ in acetonitrile/water).

  • Amine Addition: Add 5-methyl-2-furanmethanamine (nucleophile) to the mixture. Causality: The primary amine will attack the activated intermediates generated during the initial oxidative phase[3].

  • Electrolysis: Apply a constant anodic current. Monitor the reaction via TLC until the starting materials are consumed. Causality: The anodic oxidation facilitates the critical C(sp³)–H amination, triggering a self-regulating C–N cleavage and subsequent cyclization[3].

  • Workup & Purification: Extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography (petroleum ether/ethyl acetate).

  • Validation: The isolated furan-substituted quinazoline should present as a white solid (mp 124–125 °C). Confirm structure via ¹H NMR (look for distinct furan proton shifts around δ 5.9–6.1 ppm)[3].

Protocol 2: Synthesis of Furan-Functionalized Hyaluronic Acid (HA-MeFU)

This protocol details the aqueous amidation of polymers, utilizing DMTMM to prevent polymer backbone degradation.

Materials: Hyaluronic Acid (HA) sodium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), 5-methyl-2-furanmethanamine, dialysis tubing (14 kDa MWCO).

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve HA in deionized water to achieve a homogenous, viscous solution.

  • Activation: Add DMTMM (4.15 g, 14.98 mmol) to the solution. Causality: DMTMM is selected over standard EDC/NHS coupling because it forms a highly stable active triazine ester in aqueous media without requiring strict pH maintenance, thereby protecting the delicate HA polysaccharide backbone from hydrolytic cleavage[1].

  • Amidation: Dropwise add 5-methyl-2-furanmethanamine (1000 μL, 8.97 mmol) to the activated mixture. Stir continuously at room temperature for 18 hours[1].

  • Purification (Self-Validating Step): Transfer the mixture to a 14 kDa MWCO dialysis bag. Dialyze against 150 mM NaCl for 2 days to displace non-covalently bound amines, followed by dialysis against pure water for another 2 days to remove residual salts[1].

  • Isolation: Freeze-dry the purified solution. The final HA-MeFU product will yield as a light-yellow, cotton-like solid (~80% yield)[1]. Validate the degree of functionalization via ¹H NMR.

Quantitative Data Summary

The following table summarizes the key experimental parameters and outcomes for the divergent applications of 5-methyl-2-furanmethanamine:

Application / Reaction TypeSubstrate PartnerCoupling Agent / CatalystFunctional YieldKey Structural Property
Small Molecule Heterocycle (Quinazoline Synthesis)o-Carbonyl aniline + Amino AcidConstant Current (Anodic Oxidation)39% (Isolated white solid)Stable aromatic C-N core, mp 124–125 °C[3]
Macromolecular Network (Polymer Amidation)Hyaluronic Acid (HA)DMTMM (Aqueous Phase)~80% (Cotton-like solid)Pendant diene for reversible Diels-Alder crosslinking[1]

References

  • Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights Source: MDPI URL:[Link]

  • Viscoelastic Chondroitin Sulfate and Hyaluronic Acid Double-Network Hydrogels with Reversible Cross-Links Source: PMC (National Institutes of Health) URL:[Link]

  • Electrochemical Synthesis of Quinazolines: N–H/C(sp³)–H Coupling of o-Carbonyl Anilines with Amino Acids and Amines Source: ACS Publications URL:[Link]

Sources

Method

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of α-Methyl-2-furanmethanamine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of α-Methyl-2-furanmethanamine. As a chiral primary amine containing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of α-Methyl-2-furanmethanamine. As a chiral primary amine containing a furan moiety, its analysis is critical in pharmaceutical development, quality control, and stereoselective synthesis. This document outlines two distinct, robust HPLC methodologies: a reverse-phase method for assessing chemical purity (achiral analysis) and a chiral separation method to resolve and quantify its enantiomers. The guide delves into the scientific rationale behind method development, provides step-by-step protocols, and discusses method validation in accordance with international guidelines.

Introduction: The Analytical Significance of α-Methyl-2-furanmethanamine

α-Methyl-2-furanmethanamine is an organic compound featuring a furan ring and a chiral primary amine functional group.[1] Its structural motifs are of significant interest in medicinal chemistry and organic synthesis, where it can serve as a key building block for novel therapeutic agents. The chirality of the molecule necessitates stereospecific analytical methods, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of any drug substance or product derived from this intermediate.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide is intended for researchers, analytical scientists, and drug development professionals, providing a framework for the successful implementation of HPLC methods for α-Methyl-2-furanmethanamine.

Physicochemical Properties and Chromatographic Considerations

A foundational understanding of the analyte's properties is crucial for logical method development.

  • Structure: α-Methyl-2-furanmethanamine (C₆H₉NO) possesses a furan ring, which contains a chromophore suitable for UV detection, and a basic primary amine group.[1]

  • Polarity and Solubility: The compound is expected to have moderate polarity and solubility in water and is soluble in common organic solvents.[1] This makes it well-suited for reverse-phase HPLC.

  • Chirality: The presence of a stereocenter at the α-carbon necessitates the use of a chiral stationary phase (CSP) for the separation of its enantiomers.

The basic nature of the amine can lead to peak tailing on standard silica-based reverse-phase columns due to interaction with residual acidic silanol groups. This can be mitigated by using a low-pH mobile phase to protonate the amine and the silanols, or by using a modern, end-capped, high-purity silica column.

Part I: Achiral Purity Analysis by Reverse-Phase HPLC

This method is designed for the quantitative determination of α-Methyl-2-furanmethanamine and the separation of potential process-related impurities. A standard C18 column is employed, which separates compounds based on their hydrophobicity.

Rationale for Method Development

Based on the analysis of similar furan derivatives and amines, a reverse-phase method using a C18 stationary phase with a mobile phase of acetonitrile and water is a logical starting point.[2][3][4] The addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is critical. It serves two primary purposes:

  • Protonation of the Analyte: At a low pH, the primary amine group (pKa typically ~9-10) will be protonated, existing as an ammonium salt. This enhances its water solubility and provides a consistent charge state, leading to better peak shape and reproducibility.

  • Suppression of Silanol Activity: The acidic mobile phase also protonates the surface silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions that cause peak tailing.

For UV detection, the furan ring provides a suitable chromophore. While a full UV scan is recommended to determine the absorption maximum (λmax), furan derivatives typically exhibit strong absorbance between 220 nm and 280 nm.[5][6]

Experimental Protocol: Achiral Analysis

Objective: To determine the purity of α-Methyl-2-furanmethanamine and separate it from non-chiral impurities.

Instrumentation:

  • A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by DAD)
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of α-Methyl-2-furanmethanamine reference standard in the diluent at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., for linearity assessment).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.

  • Data Processing: Integrate the peak corresponding to α-Methyl-2-furanmethanamine. Purity can be assessed by area percent, and quantification can be performed using a calibration curve generated from the reference standards.

Workflow Diagram: Achiral Purity Analysis

achiral_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A & B B Prepare Standard & Sample Solutions A->B C Filter Samples (0.45 µm) B->C D Equilibrate System C->D E Inject Blank, Standards, Samples D->E F Run Gradient Method E->F G Integrate Peaks F->G H Calculate Purity (Area % or External Std.) G->H

Caption: Workflow for achiral HPLC purity analysis.

Part II: Enantioselective Analysis by Chiral HPLC

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Enantiomers have identical physical and chemical properties in an achiral environment but interact differently with the CSP, leading to different retention times.

Rationale for Method Development

For primary amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclofructan-based CSPs have demonstrated high success rates for enantioseparation.[1][7] These separations can be performed in either normal-phase (NP) or polar organic (PO) mode.

  • Normal-Phase (NP) Mode: Typically uses a non-polar mobile phase like hexane or heptane with a polar modifier such as isopropanol or ethanol. This mode often provides excellent selectivity.

  • Polar Organic (PO) Mode: Uses polar organic solvents like acetonitrile with an alcohol modifier (e.g., methanol or ethanol). This mode can be advantageous for analytes with higher polarity.

To improve peak shape and selectivity for basic amines, small amounts of acidic and basic additives are often required. A common combination is Trifluoroacetic Acid (TFA) and Triethylamine (TEA). TFA acts as an ion-pairing agent with the protonated amine, while TEA competes for active sites on the stationary phase, reducing non-specific interactions.

Experimental Protocol: Chiral Analysis (Normal-Phase)

Objective: To separate and quantify the enantiomers of α-Methyl-2-furanmethanamine.

Instrumentation:

  • An HPLC system equipped for normal-phase chromatography (ensure pump seals and other components are compatible with the solvents), with a column thermostat and a UV detector.

Chromatographic Conditions:

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid / Triethylamine (80:20:0.1:0.1, v/v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Procedure:

  • System Preparation: Carefully flush the HPLC system to remove any reverse-phase solvents. Equilibrate the column with the normal-phase mobile phase until a stable baseline is achieved (this may take longer than for RP-HPLC).

  • Standard Preparation: Prepare a stock solution of racemic α-Methyl-2-furanmethanamine in the diluent at approximately 0.5 mg/mL.

  • Sample Preparation: Dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter if necessary.

  • Analysis: Inject the racemic standard to confirm the separation and identify the retention times of the two enantiomers. Inject the sample solutions.

  • Data Processing: Integrate the peaks for both enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Logical Relationship Diagram: Chiral Method Selection

chiral_selection Analyte α-Methyl-2-furanmethanamine (Chiral Primary Amine) CSP Select Chiral Stationary Phase (CSP) Analyte->CSP Mode Select Mobile Phase Mode Analyte->Mode Polysaccharide Polysaccharide-based (Cellulose/Amylose) CSP->Polysaccharide Cyclofructan Cyclofructan-based CSP->Cyclofructan NP Normal Phase (Hexane/Alcohol) Mode->NP PO Polar Organic (Acetonitrile/Alcohol) Mode->PO Additives Optimize with Additives (TFA/TEA) Polysaccharide->Additives Cyclofructan->Additives NP->Additives PO->Additives Result Enantiomeric Separation Additives->Result

Caption: Decision process for chiral method development.

Method Validation and System Suitability

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Validation Parameters

The following parameters should be evaluated for both the achiral and chiral methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the chiral method, this is particularly important for quantifying the minor enantiomer.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate).

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is guided by standards such as the United States Pharmacopeia (USP) General Chapter <621>.[3][7][11]

Typical SST Parameters:

ParameterAchiral Method Acceptance CriteriaChiral Method Acceptance Criteria
Tailing Factor (T) ≤ 2.0≤ 2.0
Theoretical Plates (N) > 2000> 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections≤ 2.0% for 5 replicate injections
Resolution (Rs) N/A (between impurities should be > 1.5)> 1.5 between enantiomers

Conclusion

The HPLC methods detailed in this guide provide a robust framework for the analysis of α-Methyl-2-furanmethanamine. The reverse-phase method allows for reliable purity assessment, while the normal-phase chiral method enables the accurate determination of enantiomeric composition. The causality behind the selection of columns, mobile phases, and additives has been explained to empower the analyst to troubleshoot and adapt these methods as needed. Adherence to the principles of method validation and system suitability will ensure that the data generated is accurate, reliable, and fit for purpose in a research or regulated drug development setting.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • SIELC Technologies. Separation of 2-Furanmethanamine, N-methyl- on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Martinez, A., et al. Use of UV Absorbance To Monitor Furans in Dilute Acid Hydrolysates of Biomass. Journal of Agricultural and Food Chemistry.[Link]

  • Woods, R. M., et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America.[Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. alpha-Methyl-2-furanmethanamine. [Link]

  • The Royal Society of Chemistry. Furfurylamines from Biomass. [Link]

  • Main, R. J. Furans. II. Ultraviolet Absorption and Molecular Structure. Journal of the American Chemical Society.[Link]

  • Shimadzu. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]

  • National Institute of Standards and Technology (NIST). 2-Furanmethanamine. NIST Chemistry WebBook.[Link]

  • SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. [Link]

  • Khan, M. A., et al. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.[Link]

Sources

Application

Application Notes and Protocols: 5-Methyl-2-furanmethanamine as a Precursor for Agrochemicals

Introduction: The Rise of Furan-Based Scaffolds in Modern Agrochemicals The relentless pursuit of novel, effective, and environmentally conscious agrochemicals has led researchers to explore diverse chemical scaffolds. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Furan-Based Scaffolds in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals has led researchers to explore diverse chemical scaffolds. Among these, the furan ring system, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged structure.[1][2] Its inherent chemical reactivity and ability to adopt various conformations make it an ideal building block for creating a new generation of fungicides, herbicides, and insecticides. The growing demand for bio-based chemicals, driven by environmental concerns, further elevates the importance of furan derivatives, which can often be sourced from renewable biomass.[3][4][5]

5-Methyl-2-furanmethanamine, also known as 5-methylfurfurylamine, is a key furan-based intermediate poised to play a significant role in the synthesis of next-generation agrochemicals. Its structure, featuring a reactive primary amine and a stable 5-methylfuran core, provides a versatile platform for the construction of complex molecules with potent biological activity. This guide provides an in-depth exploration of 5-Methyl-2-furanmethanamine as a precursor, with a particular focus on its application in the synthesis of furan-carboxamide fungicides, a class of compounds that includes highly effective succinate dehydrogenase inhibitors (SDHIs).

Physicochemical Properties and Safety Data of 5-Methyl-2-furanmethanamine

A thorough understanding of the precursor's properties is paramount for its safe and effective use in any synthetic protocol.

PropertyValueReference
CAS Number 14003-16-8[6]
Molecular Formula C₆H₉NO[6]
Molecular Weight 111.14 g/mol [6]
Appearance Colorless to light yellow clear liquid
Density 0.997 g/mL at 25 °C[6]
Boiling Point 71-73 °C at 10 mmHg[6]
Refractive Index n20/D 1.488[6]
Flash Point 135 °F (57.2 °C)[6]

Safety and Handling:

5-Methyl-2-furanmethanamine is a flammable liquid and vapor. It causes severe skin burns and eye damage. Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All ignition sources must be eliminated from the work area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

Application in Fungicide Synthesis: The Furan-Carboxamide Class

A significant application of 5-Methyl-2-furanmethanamine lies in the synthesis of furan-carboxamide fungicides. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi.[7][8][9] The general structure of these fungicides consists of a furan ring linked via a carboxamide bridge to another aromatic or heterocyclic moiety.

The following sections outline a representative synthetic approach to a furan-carboxamide fungicide, leveraging 5-Methyl-2-furanmethanamine as the key precursor. This protocol is based on established synthetic methodologies for analogous compounds.[7][10]

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process:

  • Oxidation: Conversion of the 5-methyl group of a suitable furan derivative to a carboxylic acid.

  • Amide Coupling: Reaction of the resulting furan carboxylic acid with 5-Methyl-2-furanmethanamine to form the desired furan-carboxamide.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling 5-Methyl-2-furoic_acid 5-Methyl-2-furoic Acid Furan-carboxamide Furan-Carboxamide Fungicide 5-Methyl-2-furoic_acid->Furan-carboxamide Coupling Agent 5-Methyl-2-furanmethanamine 5-Methyl-2-furanmethanamine 5-Methyl-2-furanmethanamine->Furan-carboxamide

Caption: General synthetic workflow for furan-carboxamide fungicides.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2-furoic Acid

While 5-Methyl-2-furanmethanamine is our primary building block for the final coupling step, the synthesis of the corresponding carboxylic acid partner is a necessary prerequisite. Several methods exist for the synthesis of 5-methyl-2-furoic acid. A green and efficient route involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA).[11][12]

Materials:

  • 5-Hydroxymethyl-2-furancarboxylic acid (HMFA)

  • Palladium on activated carbon (Pd/C, 5 wt%)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

  • Schlenk flask and vacuum line

  • Standard laboratory glassware

Procedure:

  • In a high-pressure autoclave, add 5-hydroxymethyl-2-furancarboxylic acid (1.0 eq) and Pd/C catalyst (5 mol% Pd).

  • Add anhydrous tetrahydrofuran (THF) to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 3.0 MPa.

  • Stir the reaction mixture vigorously at 30 °C for 24 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 5-methyl-2-furoic acid.

Expected Yield: ~94.5%[11]

Protocol 2: Synthesis of a Representative Furan-Carboxamide Fungicide

This protocol details the amide coupling of 5-methyl-2-furoic acid with 5-Methyl-2-furanmethanamine to yield N-((5-methylfuran-2-yl)methyl)-5-methylfuran-2-carboxamide. This molecule serves as a model compound for the broader class of furan-carboxamide fungicides.

Materials:

  • 5-Methyl-2-furoic acid (from Protocol 1)

  • 5-Methyl-2-furanmethanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-methyl-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 5-Methyl-2-furanmethanamine (1.1 eq) followed by DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-((5-methylfuran-2-yl)methyl)-5-methylfuran-2-carboxamide.

G Start 5-Methyl-2-furoic Acid + 5-Methyl-2-furanmethanamine Step1 Add EDC, HOBt in DCM Start->Step1 Step2 Stir at RT for 30 min Step1->Step2 Step3 Add DIPEA Step2->Step3 Step4 Stir at RT for 12-16 h Step3->Step4 Step5 Work-up (Wash with NaHCO₃, Brine) Step4->Step5 Step6 Dry and Concentrate Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End N-((5-methylfuran-2-yl)methyl)-5-methylfuran-2-carboxamide Step7->End G Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain (ETC) SDH->ETC Electrons ATP ATP Production ETC->ATP Fungicide Furan-Carboxamide Fungicide Fungicide->Inhibition Inhibition->SDH

Caption: Mechanism of action of SDHI fungicides.

Conclusion and Future Outlook

5-Methyl-2-furanmethanamine is a valuable and versatile precursor for the synthesis of advanced agrochemicals. Its bio-based potential, coupled with the proven efficacy of the furan scaffold in fungicide design, positions it as a key building block for the development of sustainable and effective crop protection solutions. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the rich chemistry of this compound and to design novel agrochemicals with improved performance and environmental profiles. Further research into the derivatization of 5-Methyl-2-furanmethanamine is likely to yield a new generation of fungicides, insecticides, and herbicides with diverse modes of action.

References

  • Xu, X., Hong, C., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 25(5), 2007-2015. [Link]

  • ChemBK. (2024). 5-Methyl-2-furanmethanamine. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13373–13385. [Link]

  • RSC Publishing. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio.... [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed, 34735146. [Link]

  • ResearchGate. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • PubMed. (2020). Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. [Link]

  • ResearchGate. (2026). Recent advancement of succinate dehydrogenase inhibitors based on the natural product scaffold. [Link]

  • Precedence Research. (2025). Furfural Derivatives Market Size to Surpass USD 28.44 Billion by 2034. [Link]

  • PubMed. (2016). Design, synthesis and antifungal activity of novel furancarboxamide derivatives. [Link]

  • SkyQuest Technology Group. (2032). Furfural Derivatives Market Size, Share and Analysis | Trends – 2032. [Link]

  • Newark Today. (2026). Global 2-Methylfuran Market Projected to Reach $1.07B by 2036. [Link]

  • ACS Publications. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(47), 13039–13051. [Link]

  • PubChem. (2026). 5-Methylfurfural. [Link]

  • Technavio. (2028). Furfural Market Growth Analysis - Size and Forecast 2024-2028. [Link]

  • PMC. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry – A European Journal, e202400879. [Link]

  • PubMed. (2023). Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy. [Link]

  • Global Market Insights. (2024). Furfural Market Size, Share, Growth, Trends Report 2024 – 2032. [Link]

  • RUN. (2022). Expedient synthesis of amides: application of biomass-derived catalysts and multicomponent reactions. [Link]

  • SpringerLink. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Monatshefte für Chemie - Chemical Monthly, 149, 1391–1401. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for 5-Methyl-2-furanmethanamine reactions

Welcome to the Technical Support Center for 5-Methyl-2-furanmethanamine (also known as 5-methylfurfurylamine). As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Methyl-2-furanmethanamine (also known as 5-methylfurfurylamine). As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique mechanistic challenges of working with this bifunctional molecule.

The presence of an electron-rich furan ring alongside a nucleophilic primary amine creates a delicate synthetic balance. While the amine is primed for coupling and amination, the very electron density that makes the furan ring useful also makes it highly susceptible to electrophilic attack and acid-catalyzed degradation[1]. This guide bridges theoretical mechanistic chemistry with field-proven laboratory protocols to ensure your workflows are robust, reproducible, and self-validating.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My reaction mixture turns into a dark brown resin during acidic workup or when using acid catalysts. What is happening, and how do I prevent it? Mechanistic Causality: The furan ring is notoriously unstable under acidic conditions. The degradation process begins with the protonation of the furan oxygen or the α -carbon, which acts as the rate-limiting step[1][2]. This protonation disrupts the ring's aromaticity, leading to the addition of water and subsequent cleavage of the ring into highly reactive dicarbonyl compounds[3]. When these intermediates are exposed to oxygen, they rapidly undergo oxidative polymerization, forming the characteristic "brown resin"[3]. Field-Proven Solution:

  • Solvent Selection: Switch to polar aprotic solvents like 4. DMF exhibits a strong stabilizing effect on furan derivatives by solvating the intermediates and preventing rapid protonation cascades[4].

  • Workup Modification: Neutralize acidic solutions immediately. If silica gel chromatography is required, use deactivated (neutral) silica or add 0.1–1% triethylamine (TEA) to your eluent to prevent surface-acid-catalyzed degradation on the column[1].

Q2: I am getting poor yields and multiple side products during amide coupling with 5-methylfurfurylamine. How can I optimize this? Mechanistic Causality: Standard acidic coupling conditions (e.g., using EDC·HCl without sufficient base) can inadvertently trigger the furan ring-opening cascade. Furthermore, the primary amine is susceptible to oxidation if exposed to air for prolonged periods, generating reactive impurities[5]. Field-Proven Solution: Utilize mild, non-acidic coupling reagents such as HATU or PyBOP in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Ensure the reaction is run in a dry, inert atmosphere (Nitrogen or Argon) to prevent amine oxidation[5].

Q3: During the reductive amination of aldehydes using 5-methylfurfurylamine, I observe significant overalkylation (tertiary amine formation). How do I control selectivity? Mechanistic Causality: Reductive amination proceeds via an imine intermediate. If the reduction of the imine to the secondary amine is too rapid, the newly formed secondary amine can react with another equivalent of aldehyde, forming an iminium species that subsequently reduces to an unwanted tertiary amine[6]. Field-Proven Solution: Use a milder reducing agent, such as Sodium triacetoxyborohydride (NaBH(OAc)3), which selectively reduces imines over aldehydes. Pre-form the imine for 1-2 hours before adding the reducing agent to ensure complete conversion of the primary amine, thereby minimizing competing side reactions.

Section 2: Quantitative Data - Furan Ring Stability Profile

To optimize your experimental design, consult the following stability matrix. It summarizes the behavioral thresholds of the 5-methylfuran ring across various environments[1][2][4].

Condition / SolventpH RangeFuran Ring StabilityPrimary Degradation PathwayRecommended Action
Aqueous (Protic)< 3.0Highly Unstable α -Protonation Ring OpeningAvoid entirely; neutralize immediately
Standard Silica Gel~ 4.5 - 5.5UnstableSurface acid-catalyzed openingDeactivate eluent with 1% TEA
Aqueous Buffer6.0 - 8.0StableNoneIdeal for aqueous workups
DMF (Aprotic)N/A (Acidic)Moderately StableSolvation delays protonationUse as primary reaction solvent
Basic Aqueous> 12.0Moderately StableHydroxide-induced degradationLimit exposure time during workup

Section 3: Experimental Protocols & Workflows

Protocol A: Mild Amide Coupling of 5-Methyl-2-furanmethanamine

This protocol is designed as a self-validating system : the use of HATU/DIPEA ensures complete activation of the carboxylic acid without generating acidic byproducts that could degrade the furan ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon to prevent amine oxidation.

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution should turn pale yellow, indicating successful active ester formation. A shift to dark brown indicates furan degradation, signaling contaminated/acidic DMF.

  • Amine Addition: Add 1.1 eq of 5-Methyl-2-furanmethanamine dropwise. Causality: Dropwise addition prevents localized exothermic heating, which can accelerate side reactions.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (using TEA-deactivated silica plates).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Causality: The mildly basic pH protects the furan ring during the aqueous quench. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography using neutral silica gel.

AmideCoupling Start Carboxylic Acid + Anhydrous DMF Act Add HATU & DIPEA (15 min, RT) Start->Act Amine Add 5-Methylfurfurylamine (Dropwise) Act->Amine Active Ester Formed React Stir 2-4h (Argon Atmosphere) Amine->React Workup Quench with Sat. NaHCO3 (Protects Furan Ring) React->Workup Purify Neutral Silica Chromatography Workup->Purify

Caption: Step-by-step workflow for the mild amide coupling of 5-methylfurfurylamine.

Protocol B: Stability-Optimized Reductive Amination

Step-by-Step Methodology:

  • Imine Formation: In an Argon-purged flask, dissolve 1.0 eq of the aldehyde and 1.05 eq of 5-Methyl-2-furanmethanamine in anhydrous Dichloroethane (DCE).

  • Dehydration: Add activated 4Å molecular sieves to drive imine formation. Stir at room temperature for 2 hours.

    • Self-Validation Check: GC-MS or NMR aliquot should show >95% consumption of the primary amine before proceeding to reduction.

  • Reduction: Cool the mixture to 0 °C. Add 1.5 eq of NaBH(OAc)3 in small portions.

    • Causality: NaBH(OAc)3 requires slight acidity to function, but the acetic acid byproduct is weak enough not to cleave the furan ring at 0 °C. Keeping the temperature low suppresses the ring-opening activation energy.

  • Quenching: Quench carefully with 1N NaOH to neutralize any residual acetic acid and destroy excess hydride.

  • Extraction: Filter through a Celite pad to remove sieves, extract with Dichloromethane, dry, and concentrate.

FuranDegradation A 5-Methylfurfurylamine (Stable) B Protonation at C-alpha (Acidic Conditions) A->B H+ C Water Addition & Ring Cleavage B->C H2O D Dicarbonyl Intermediates C->D E Oxidative Polymerization (Brown Resin) D->E O2

Caption: Acid-catalyzed furan ring opening and subsequent oxidative polymerization pathway.

Section 4: References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - ResearchGate. URL:

  • Stability Issues of Furan Rings in Acidic or Basic Conditions - BenchChem. URL:

  • Acidic Hydrolysis of Furan and Formation of Brown Resin - AskFilo. URL:

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution - ACS Energy & Fuels. URL:

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts - University of Groningen. URL:

  • Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PMC. URL:

  • SAFETY DATA SHEET - 5-Methylfurfurylamine - Tokyo Chemical Industry (TCI). URL:

Sources

Optimization

Byproduct identification in α-Methyl-2-furanmethanamine synthesis

Welcome to the technical support center for the synthesis of α-Methyl-2-furanmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and quest...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of α-Methyl-2-furanmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important furan-based chiral amine. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of α-Methyl-2-furanmethanamine via reductive amination of 2-acetylfuran?

A1: The reductive amination of 2-acetylfuran with ammonia is a robust method for synthesizing α-Methyl-2-furanmethanamine. However, several byproducts can form under typical reaction conditions. The most prevalent of these are:

  • 1-(Furan-2-yl)ethan-1-ol: This is a common byproduct resulting from the direct reduction of the starting material, 2-acetylfuran, before amination can occur. Its formation is competitive with the desired imine formation.

  • Intermediate Imine (1-(furan-2-yl)ethanimine): While an intermediate, incomplete reduction can lead to its presence in the final crude product. This imine is formed from the condensation of 2-acetylfuran and ammonia.

  • Secondary Amine (N,N-bis(1-(furan-2-yl)ethyl)amine): The primary amine product, α-Methyl-2-furanmethanamine, is nucleophilic and can react with another molecule of the intermediate imine to form a secondary amine.

  • Furan Ring Hydrogenation Products: Under harsh hydrogenation conditions (high pressure and temperature, or highly active catalysts), the furan ring itself can be reduced, leading to tetrahydrofuran derivatives.

  • Polymerization Products: Furan derivatives can be sensitive to acidic conditions, which can lead to the formation of polymeric materials, often referred to as "humins."[1]

Troubleshooting Guide

Issue 1: Low Yield of α-Methyl-2-furanmethanamine and High Levels of 1-(Furan-2-yl)ethan-1-ol

Question: My reaction is primarily yielding the alcohol byproduct, 1-(furan-2-yl)ethan-1-ol, with very little of the desired α-Methyl-2-furanmethanamine. What is causing this and how can I fix it?

Answer: This is a classic case of the reduction of the starting ketone competing with the formation of the intermediate imine. To favor the formation of the desired amine, you need to promote the formation of the imine before reduction occurs.

Causality and Solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine may not be favorable under your current conditions.

    • Increase Ammonia Concentration: Using a higher concentration of ammonia will shift the equilibrium towards the imine.

    • Use of Ammonium Salts: Employing an ammonium salt like ammonium acetate can serve as both the ammonia source and a mild acidic catalyst to promote imine formation.

  • Premature Reduction: Your reducing agent might be too reactive and reducing the ketone before it can form the imine.

    • Choice of Reducing Agent: If using a strong reducing agent like sodium borohydride, consider switching to a milder one like sodium cyanoborohydride or sodium triacetoxyborohydride, which are known to be more selective for imines over ketones.[2]

    • Staged Addition: If using a more reactive reducing agent is necessary, try a two-step, one-pot approach. First, allow the 2-acetylfuran and ammonia source to stir for a period to form the imine, and then add the reducing agent.

Experimental Protocol for Promoting Amine Formation:

  • In a reaction vessel, dissolve 2-acetylfuran (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add ammonium acetate (3-5 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

Issue 2: Presence of a Higher Molecular Weight Impurity, Suspected to be a Secondary Amine

Question: I am observing a significant peak in my GC-MS with a mass that suggests the formation of a secondary amine. How can I confirm its identity and prevent its formation?

Answer: The formation of a secondary amine, likely N,N-bis(1-(furan-2-yl)ethyl)amine, is a common issue in reductive aminations with ammonia. It arises from the reaction of the primary amine product with the intermediate imine.

Identification and Prevention:

  • Identification by GC-MS: The mass spectrum of the secondary amine will show a molecular ion peak corresponding to the combined mass of two 1-(furan-2-yl)ethyl groups and a nitrogen atom. The fragmentation pattern will likely show the loss of a 1-(furan-2-yl)ethyl group.

  • Prevention:

    • Control Stoichiometry: Using a large excess of the ammonia source relative to the 2-acetylfuran can help to minimize the formation of the secondary amine by ensuring the imine is more likely to react with ammonia than the primary amine product.

    • Slow Addition of Ketone: A slow, controlled addition of 2-acetylfuran to the reaction mixture containing a high concentration of ammonia can also help to maintain a low concentration of the ketone and imine, thereby disfavoring the formation of the secondary amine.

Byproduct Characterization

To aid in the identification of potential byproducts, the following table summarizes their key analytical data.

Compound NameStructureMolecular WeightKey ¹H NMR Signals (CDCl₃, δ ppm)[3]Expected Mass Spec (EI) Fragments (m/z)
α-Methyl-2-furanmethanamine alt text 111.14~1.4 (d, 3H), ~3.9 (q, 1H), ~6.1-6.3 (m, 2H), ~7.3 (m, 1H)111 (M+), 96, 81
1-(Furan-2-yl)ethan-1-ol alt text 112.131.56 (d, 3H), 4.88 (q, 1H), 6.25 (d, 1H), 6.35 (m, 1H), 7.35 (s, 1H)112 (M+), 97, 81, 43
N,N-bis(1-(furan-2-yl)ethyl)amine alt text 205.25Complex multiplets205 (M+), 110, 96, 81

Analytical Methods

A robust analytical method is crucial for monitoring reaction progress and identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis.

Recommended GC-MS Conditions:
  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is generally effective for separating the components of the reaction mixture.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer (Scan range: 40-300 m/z)

Note: For chiral analysis to determine the enantiomeric excess of α-Methyl-2-furanmethanamine, a chiral GC column (e.g., a cyclodextrin-based column) or chiral HPLC is required.[4][5]

Purification Strategies

The purification of α-Methyl-2-furanmethanamine can be challenging due to the potential for byproduct co-elution and the acid sensitivity of the furan ring.

Issue 3: Degradation of the Product During Silica Gel Chromatography

Question: I am losing a significant portion of my product during column chromatography on silica gel, and I'm observing the formation of a dark, tarry substance on the column. What is happening?

Answer: Furan rings are susceptible to acid-catalyzed polymerization, and the slightly acidic nature of standard silica gel can cause this degradation.

Solutions:

  • Neutralized Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent, to neutralize the acidic sites.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of acid-sensitive amines.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

Experimental Protocol for Purification via Neutralized Silica Gel Chromatography:

  • Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Pack the column with the neutralized silica slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from hexane to ethyl acetate).

  • Monitor the fractions by TLC or GC-MS to collect the pure product.

Visualizing the Process

Workflow for Troubleshooting and Byproduct Identification

Caption: A logical workflow for identifying and addressing common issues in α-Methyl-2-furanmethanamine synthesis.

References

  • ResearchGate. ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available at: [Link]

  • Science of Synthesis.
  • PubChem. alpha-Methyl-2-furanmethanamine. National Center for Biotechnology Information. Available at: [Link]

  • Characterization of furfuryl alcohol oligomers by ¹H and ¹³C NMR spectroscopy. Angewandte Makromolekulare Chemie.
  • SUMCO. Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • NIST. Furan, 2-ethyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Bis[(furan-2-yl)methyl]amine. National Center for Biotechnology Information. Available at: [Link]

  • LCGC. HPLC Solutions #66: Enantiomer Separations. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for: Manganese-Catalyzed Dehydrogenative and Reductive Amination Reactions. Available at: [Link]

  • Google Patents. EP0435840A2 - Process for the preparation of 2-(2-furyl) ethanol amine.
  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Ceska a Slovenska Farmacie. HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • The Japan Society for Analytical Chemistry. Derivatization for GC/MS and LC/MS. Available at: [Link]

  • Frontiers. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Available at: [Link]

  • precisionFDA. 2-ACETYLFURAN. Available at: [Link]

  • PMC. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]

  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Available at: [Link]

  • Doc Brown. mass spectrum of N-methylethanamine (ethylmethylamine) C₃H₉N CH₃NHCH₂CH₃ fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine. Available at: [Link]

  • New Journal of Chemistry. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Available at: [Link]

  • ResearchGate. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]

  • Kuban State University of Technology. 2-Furfurylamine in Di- and Trifurylmethanes Synthesis. Available at: [Link]

  • NIST. 2-Furanmethanamine. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines: Stereospecific Introduction of Amino Function onto the 2-Pyridinylmethyl Carbon Center. Available at: [Link]

  • HETEROCYCLES. Synthesis of Optically Pure 1-(2-Pyridinyl)ethylamine and 4-(2-Pyridinyl)-1,3-oxazolin-2-one. Available at: [Link]

  • MDPI. Chitin-Derived Nanocatalysts for Reductive Amination Reactions. Available at: [Link]

  • Organic Syntheses. 3-methyl-2(5H)-furanone. Available at: [Link]

  • Niigata Prefectural Government. Effects of GC/MS analytical conditions on mass spectra of chemical substances. Available at: [Link]

  • Shimadzu. M272A Measurement of residual solvents in pharmaceuticals by headspace GC/MS. Available at: [Link]

  • Ministry of the Environment, Japan. Furfural. Available at: [Link]

Sources

Troubleshooting

Scaling up the production of 5-Methyl-2-furanmethanamine

Welcome to the Technical Support Center for the scale-up and synthesis of 5-Methyl-2-furanmethanamine (CAS: 14003-16-8). As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 5-Methyl-2-furanmethanamine (CAS: 14003-16-8). As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical synthesis. Scaling up the reductive amination of 5-methylfurfural presents unique thermodynamic and kinetic challenges—specifically, managing exothermic imine condensation, preventing catalyst poisoning, and suppressing over-reduction.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity production suitable for downstream drug development.

I. Mechanistic Pathway & Reaction Network

To successfully scale up 5-Methyl-2-furanmethanamine, one must first understand the competing reaction pathways. The synthesis relies on the reductive amination of 5-methylfurfural. However, the intermediate Schiff base is highly reactive, and the furan ring is susceptible to unwanted hydrogenation.

Pathway SM 5-Methylfurfural (Substrate) IM1 Hemi-aminal (Unstable Intermediate) SM->IM1 + NH3 NH3 Ammonia (NH3) (Amine Source) NH3->IM1 IM2 Schiff Base (Imine) (Key Intermediate) IM1->IM2 - H2O (Exothermic) PROD 5-Methyl-2-furanmethanamine (Target Primary Amine) IM2->PROD + H2 (Catalyst) BYP1 Secondary Amine (Bis-adduct Byproduct) IM2->BYP1 + Primary Amine (Competes with NH3) BYP2 Tetrahydrofuran Deriv. (Over-reduction Byproduct) PROD->BYP2 Excess H2 (Non-selective Catalyst)

Fig 1: Reaction network for the reductive amination of 5-methylfurfural, highlighting side reactions.

II. Troubleshooting & FAQs (Scale-Up Operations)

Q1: During my 1-kg scale-up, I am seeing a 15-20% yield of a secondary amine byproduct (bis(5-methylfurfuryl)amine). How do I suppress this? Causality: Secondary amines form when the highly reactive Schiff base intermediate reacts with the newly synthesized primary amine instead of the intended ammonia. This is a classic kinetic competition issue. Solution: You must manipulate the kinetic equilibrium by increasing the local concentration of ammonia. Maintaining an NH3​ /substrate molar ratio of at least 2.4 to 3.0 is critical. Furthermore, utilizing a catalyst with a synergistic metal-acid site balance—such as a nickel phyllosilicate precursor—enhances the selective adsorption of the imine intermediate, suppressing secondary amine formation while achieving >94% primary amine yields[3].

Q2: My furan ring is being over-reduced to 5-methyltetrahydrofuran-2-methanamine. Should I lower the hydrogen pressure? Causality: The aromaticity of the furan ring is relatively weak. When using highly active, unpassivated catalysts (like standard Pd/C or high-loading Pt catalysts), intense hydrogen spillover occurs, leading to the saturation of the furan ring regardless of moderate pressure drops. Solution: Instead of just dropping pressure (which can stall the imine reduction), switch to a catalyst engineered for proximity effects. A Pt/TiO2​ nanocluster catalyst with an ultra-low loading (0.1 wt%) provides abundant Ti4+ sites adjacent to the Pt clusters. These sites preferentially bind the Schiff base, accelerating its reduction to the primary amine while strictly limiting the hydrogen spillover required to reduce the furan ring [2].

Q3: The exotherm during ammonia addition is causing thermal runaway and substrate degradation. How is this managed at scale? Causality: The initial condensation of 5-methylfurfural and ammonia to form the hemi-aminal and subsequent dehydration to the Schiff base is highly exothermic. In batch reactors, poor heat mass transfer leads to localized hot spots, causing the aldehyde to polymerize (forming humins). Solution: Do not add ammonia and hydrogen simultaneously. Decouple the reaction into two distinct phases (Imine Formation followed by Hydrogenation) using the self-validating protocol detailed in Section III.

Q4: Are there greener alternatives to high-pressure hydrogen gas for this amination? Causality: High-pressure H2​ requires specialized Hastelloy reactors and poses significant safety risks at scale. Solution: Electrochemical reductive amination is emerging as a highly viable alternative. By utilizing a high-surface-area Silver (Ag) electrode, water can be used as the sole hydrogen source. This method operates at ambient pressure and has demonstrated near 100% Faradaic efficiency for furfural-based biomass intermediates [1].

III. Standard Operating Procedure: 1-kg Scale Reductive Amination

This protocol utilizes a decoupled condensation-reduction methodology to safely manage thermochemistry and maximize primary amine selectivity.

Step 1: Reactor Preparation & Substrate Loading Purge a 10 L jacketed pressure reactor (Hastelloy C-276) with N2​ for 15 minutes. Charge 1.0 kg (approx. 9.08 mol) of 5-methylfurfural dissolved in 3.0 L of absolute ethanol or 1,4-dioxane.

Step 2: Controlled Imine Condensation (Exotherm Management) Chill the reactor jacket to 5 °C. Begin subsurface sparging of anhydrous NH3​ (target: 21.8 mol; NH3​ /substrate ratio = 2.4). Regulate the dosing rate to ensure the internal reactor temperature does not exceed 20 °C.

  • Self-Validating Step: Utilize an in-line ATR-FTIR probe. Monitor the disappearance of the aldehyde carbonyl stretch (~1680 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹). Do not proceed to Step 3 until the carbonyl peak is completely resolved. If hydrogen is introduced while unreacted aldehyde remains, the catalyst will irreversibly reduce it to 5-methylfurfuryl alcohol, permanently capping your yield.

Step 3: Catalyst Introduction Once the imine formation is validated, vent the excess NH3​ pressure to 1 atm. Add 50 g of the selected selective catalyst (e.g., Pt/TiO2​ nanoclusters [2] or Ni6​AlOx​ [4]). Seal and purge the headspace with N2​ (3x), followed by H2​ (3x).

Step 4: Hydrogenation Pressurize the reactor with H2​ to 2.0 MPa. Ramp the internal temperature to 90 °C. Maintain isobaric conditions by feeding H2​ through a mass flow controller.

  • Self-Validating Step: The reaction is deemed complete when the H2​ mass flow rate drops to zero (typically 3 to 4 hours).

Step 5: Workup & Isolation Cool the reactor to 20 °C and safely vent the H2​ . Filter the reaction mixture through a Celite pad to recover the catalyst. Concentrate the filtrate under reduced pressure. The crude 5-Methyl-2-furanmethanamine can be purified via fractional vacuum distillation (b.p. ~71-73 °C at 10 mmHg) to achieve >98% purity.

IV. Quantitative Catalyst Performance Comparison

Selecting the correct catalyst is the most critical variable in scaling up furanic amines. The table below synthesizes quantitative data from recent authoritative literature to guide your process design.

Catalyst SystemSubstrateTemp (°C) H2​ Pressure (MPa) NH3​ /Substrate RatioPrimary Amine Yield (%)Key Mechanistic AdvantageReference Pt/TiO2​ (0.1 wt%)Furfural deriv.902.03.0>93.0Inhibits over-hydrogenation via reduced H2​ spillover.[2]NiSi-T (Phyllosilicate)Furfural deriv.902.02.494.2Synergistic Ni0 Ni2+ sites suppress secondary amines.[3] Ni6​AlOx​ HMF / 5-MF1000.149.090.0Aqueous system compatibility; ultra-low H2​ pressure.[4]Ag Electrode5-MethylfurfuralAmbientN/A (Electro)Excess~100 (Faradaic Eff.)Uses H2​O as H-source; entirely eliminates H2​ gas.[1]

V. References

  • Electrochemical reductive amination of furfural-based biomass intermediates Green Chemistry[Link]

  • Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect ACS Catalysis[Link]

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor New Journal of Chemistry[Link]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts ACS Sustainable Chemistry & Engineering[Link]

Optimization

Enhancing the selectivity of reactions with α-Methyl-2-furanmethanamine

Welcome to the Technical Support Center for α-Methyl-2-furanmethanamine (also known as 1-(2-furyl)ethylamine). As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for α-Methyl-2-furanmethanamine (also known as 1-(2-furyl)ethylamine). As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks researchers face when working with this bifunctional, chiral building block.

Because this compound features both a primary amine and an electron-rich furan ring, achieving high chemoselectivity and stereoselectivity requires precise control over reaction thermodynamics and kinetics. Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic FAQs to ensure your synthetic workflows are robust and reproducible.

Section 1: Chemoselectivity Troubleshooting (Amine vs. Furan Ring)

Q: Why am I observing furan ring degradation or unexpected byproducts instead of pure N-alkylation/acylation? A: The furan ring is a highly electron-rich heteroaromatic system. When exposed to traditional harsh chemical conditions (e.g., strong Lewis acids, high heat, or highly electrophilic acyl/alkyl halides), the furan ring competes with the primary amine as a nucleophile. This leads to unwanted Friedel-Crafts-type ring acylation or, under strongly acidic conditions, irreversible ring-opening to form 1,4-diketones.

To bypass this causality, we recommend shifting from traditional chemical catalysis to biocatalysis . Lipases, specifically Candida antarctica lipase B (CALB), operate under exceptionally mild conditions and exhibit absolute chemoselectivity for the primary amine, leaving the sensitive furan ring completely intact[1].

Chemoselectivity Substrate α-Methyl-2-furanmethanamine + Acyl Donor Harsh Harsh Chemical Conditions (Strong Acids / Heat) Substrate->Harsh Mild Biocatalytic Conditions (CALB Lipase, 2-MeTHF) Substrate->Mild Degradation Furan Ring Opening / Polymerization Harsh->Degradation Oacyl Friedel-Crafts Ring Acylation Harsh->Oacyl NAcyl Chemoselective N-Acylation (>99%) Mild->NAcyl

Chemoselective N-acylation vs. furan ring degradation under varying conditions.

Standardized Protocol: Chemoselective N-Acylation using Immobilized Lipase (EziG-CALB)

This protocol is a self-validating system; the visual disappearance of the starting material via Thin Layer Chromatography (TLC) and the physical recovery of the immobilized enzyme ensure process integrity[1].

Step-by-Step Methodology:

  • Preparation: In a clean reaction vial, prepare a 100 mM solution by dissolving 15 mg (0.12 mmol) of α-Methyl-2-furanmethanamine in 1.2 mL of 2-methyltetrahydrofuran (2-MeTHF).

  • Reagent Addition: Add 1.3 equivalents (0.16 mmol) of your chosen acyl donor (e.g., isopropyl butanoate or ethyl acetate).

  • Biocatalyst Introduction: Add EziG-CALB (immobilized Candida antarctica lipase B) at a 1:1 weight-to-weight ratio relative to the amine substrate.

  • Incubation: Seal the vial and shake the mixture at 250 rpm at 30 °C for exactly 2 hours.

  • In-Process Validation: Extract a 10 µL aliquot. Analyze via Gas Chromatography (GC) or TLC (EtOAc eluent). You should observe quantitative conversion (>99%) to the N-acylated product.

  • Workup & Recovery: Filter the reaction mixture to recover the EziG-CALB. Wash the retained enzyme with dichloromethane (CH2Cl2, 2 × 1 mL) to remove residual organics. The enzyme can be recycled for up to 10 cycles with >93% retained activity[1].

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure N-acylated derivative without the need for column chromatography.

Section 2: Solvent Engineering & Scale-Up FAQs

Q: What are the optimal solvents for maintaining high selectivity and conversion in biocatalytic transformations of this compound? A: Solvent selection directly dictates enzyme hydration and substrate solubility. Highly polar solvents can strip the essential hydration shell from the lipase, deactivating it. Conversely, non-polar solvents may fail to dissolve the polar furanmethanamine.

Our data indicates that 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice. It is a biorenewable solvent that maintains the enzyme's hydration layer while providing excellent solubility for both the furan substrate and the acyl donor[1].

Table 1: Solvent & Concentration Effects on CALB-Catalyzed N-Acylation

Solvent SystemSubstrate Conc. (mM)Reaction Time (h)Conversion (%)Selectivity Profile
2-MeTHF 100 - 2002>99%Absolute Monoselective N-Acylation
MTBE 1002>99%Absolute Monoselective N-Acylation
EtOAc 1002>99%Highly Selective (Acts as donor & solvent)
2-MeTHF 1000 (Scale-up)22>99%~93% N-Acylation (Up to 7% diacetylated)

Data Synthesis Note: Pushing substrate concentration above 200 mM increases reaction time and introduces minor diacetylation. For strict monoselectivity, cap concentrations at 200 mM[1].

Section 3: Stereoselectivity & Enzymatic Kinetic Resolution

Q: How do I achieve high enantiomeric excess (ee) for the specific (S)- or (R)-enantiomer of α-Methyl-2-furanmethanamine? A: The α-methyl group creates a chiral center adjacent to the amine. Traditional asymmetric chemical synthesis often yields poor enantiomeric excess due to the steric similarities between the methyl group and the furan ring.

The most authoritative solution is Enzymatic Kinetic Resolution utilizing ω-transaminases. These enzymes possess highly specific chiral binding pockets that selectively deaminate one enantiomer into a ketone byproduct, leaving the desired enantiomer untouched in optically pure form[2].

Transaminase Racemic Racemic α-Methyl- 2-furanmethanamine ATA025 ω-Transaminase ATA 025 Racemic->ATA025 ATA251 ω-Transaminase ATA 251 Racemic->ATA251 SEnant (S)-Enantiomer (Optically Pure) ATA025->SEnant Ketone Ketone Byproduct ATA025->Ketone REnant (R)-Enantiomer (Optically Pure) ATA251->REnant ATA251->Ketone

Enzymatic kinetic resolution pathways for α-Methyl-2-furanmethanamine enantiomers.

Protocol for Optical Purification: To isolate the (αS)-enantiomer , subject the racemic mixture to kinetic resolution using ω-transaminase ATA 025 . The enzyme will selectively consume the (R)-enantiomer. Conversely, to isolate the (αR)-enantiomer , utilize ω-transaminase ATA 251 , which selectively consumes the (S)-enantiomer[2]. Monitor the enantiomeric excess via chiral HPLC until the target ee (>99%) is achieved, then separate the remaining amine from the ketone byproduct via standard acid-base extraction.

References

  • Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering.1

  • Blume, F., Albeiruty, M. H., & Deska, J. (2015). Alkylative Amination of Biogenic Furans through Imine-to-Azaallyl Anion Umpolung. Synthesis, 47(14), 2093-2099. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to α-Methyl-2-furanmethanamine and 5-Methyl-2-furanmethanamine for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, furan derivatives stand out for their versatile applications, particularly in medicinal chemistry and materials science. Among these, the positional isomers α-Methyl-2-furanmet...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of heterocyclic chemistry, furan derivatives stand out for their versatile applications, particularly in medicinal chemistry and materials science. Among these, the positional isomers α-Methyl-2-furanmethanamine and 5-Methyl-2-furanmethanamine present a compelling case for comparative analysis. The seemingly subtle shift of a methyl group on the furan ring can significantly influence the molecule's stereochemistry, electronic properties, and, consequently, its biological activity and synthetic utility. This guide offers an in-depth, objective comparison of these two compounds, providing researchers and drug development professionals with the foundational knowledge and experimental insights necessary to select the appropriate isomer for their specific application.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, α-Methyl-2-furanmethanamine and 5-Methyl-2-furanmethanamine share the same molecular formula (C₆H₉NO) and molecular weight (111.14 g/mol ).[1][2] However, the placement of the methyl group—either on the α-carbon of the ethylamine side chain or at the 5-position of the furan ring—imparts distinct characteristics to each molecule.

Propertyα-Methyl-2-furanmethanamine5-Methyl-2-furanmethanamine
CAS Number 22095-34-7[1]14003-16-8[2]
IUPAC Name 1-(Furan-2-yl)ethan-1-amine[1](5-Methylfuran-2-yl)methanamine
Synonyms 1-(2-Furyl)ethanamine[3]5-Methylfurfurylamine[4]
Molecular Formula C₆H₉NO[1]C₆H₉NO[2]
Molecular Weight 111.14 g/mol [1]111.14 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Clear yellow liquid[4]
Boiling Point Not specified71-73 °C at 10 mmHg[4]
Solubility Moderately soluble in water, soluble in organic solvents[3]Soluble in alcohol and ether, almost insoluble in water[4]

The key structural difference lies in the chirality of α-Methyl-2-furanmethanamine, which possesses a stereocenter at the α-carbon. This opens the door for the synthesis of enantiomerically pure forms, a critical consideration in drug development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. In contrast, 5-Methyl-2-furanmethanamine is achiral.

Synthesis and Chemical Reactivity: Navigating the Pathways

The synthesis of both isomers typically involves the reductive amination of a corresponding carbonyl compound. The choice of starting material and reaction conditions dictates the final product.

Synthesis of α-Methyl-2-furanmethanamine

A common route to α-Methyl-2-furanmethanamine is the reductive amination of 2-acetylfuran.

Caption: General synthesis workflow for α-Methyl-2-furanmethanamine.

A sustainable approach for this synthesis involves the transfer of an ethyl group from an alcohol to a carbonyl group, catalyzed by gold nanoparticles.[3]

Synthesis of 5-Methyl-2-furanmethanamine

The synthesis of 5-Methyl-2-furanmethanamine typically starts from 5-methylfurfural, which undergoes reductive amination.

Caption: General synthesis workflow for 5-Methyl-2-furanmethanamine.

The chemical reactivity of both isomers is largely dictated by the nucleophilic amine group, which can participate in a variety of reactions to form amides, imines, and other derivatives. The furan ring itself can undergo electrophilic substitution, although the electron-donating nature of the aminomethyl and methyl substituents can influence the regioselectivity of these reactions.

Comparative Performance in a Biological Context: A Focus on Neuropharmacology

While direct comparative studies on α-Methyl-2-furanmethanamine and 5-Methyl-2-furanmethanamine are scarce in publicly available literature, the broader class of furan derivatives has shown significant promise in neuropharmacology. Their structural similarity to endogenous monoamine neurotransmitters like serotonin and dopamine makes them interesting candidates for interacting with their respective receptors and metabolizing enzymes.

Monoamine Oxidase (MAO) Inhibition: A Potential Point of Divergence

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. The inhibitory activity of furan derivatives against MAO has been documented.[5]

A study on N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a compound structurally related to our target molecules, demonstrated selective and partially reversible inhibition of human MAO-B with an IC50 of 5.16 µM.[6] The methyl group on the nitrogen was found to be crucial for this activity.[6] This suggests that both α-Methyl-2-furanmethanamine and 5-Methyl-2-furanmethanamine could exhibit MAO inhibitory properties.

The key difference lies in the position of the methyl group. In α-Methyl-2-furanmethanamine, the methyl group is on the α-carbon, which may influence the binding orientation within the active site of MAO enzymes differently than the methyl group on the furan ring in 5-Methyl-2-furanmethanamine. This could lead to differences in potency and selectivity for MAO-A versus MAO-B.

Hypothetical Performance Comparison:

Parameterα-Methyl-2-furanmethanamine5-Methyl-2-furanmethanamineRationale
MAO-A Inhibition (IC50) Data not availableData not availablePositional isomerism is known to affect enzyme inhibition.
MAO-B Inhibition (IC50) Data not availableData not availableThe α-methyl group may confer higher selectivity for MAO-B, similar to other α-methylated tryptamines.[7]
Selectivity (MAO-B/MAO-A) Potentially higherPotentially lowerThe steric bulk of the α-methyl group might favor binding to the larger active site of MAO-B.
Interaction with Dopamine and Serotonin Receptors: Unexplored Potential

The structural resemblance of these furanmethanamines to phenethylamines and tryptamines suggests they may interact with dopamine and serotonin receptors. The affinity for these receptors is highly dependent on the substitution pattern. For instance, in α-methyltryptamines, the stereochemistry at the α-carbon significantly impacts receptor affinity.[8]

A comparative analysis of furan-2-ylmethyl-amine and furan-3-ylmethyl-amine highlights that the position of the aminomethyl group influences interactions with biological systems, though quantitative binding data for these specific isomers at serotonin and dopamine receptors is lacking.[9] This underscores the need for direct experimental evaluation of α-Methyl-2-furanmethanamine and 5-Methyl-2-furanmethanamine.

Caption: Potential GPCR signaling pathways for furanmethanamine derivatives.

Experimental Protocols for Comparative Evaluation

To facilitate further research and enable a direct comparison of these isomers, the following detailed experimental protocols are provided.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the IC50 values of the test compounds against MAO-A and MAO-B.[10][11]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Moclobemide (MAO-A inhibitor control)

  • Selegiline (MAO-B inhibitor control)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 2N NaOH

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare stock solutions of enzymes, substrate, and test compounds.

  • In a 96-well black plate, add 100 µL of the test compound solution at various concentrations.

  • Add 50 µL of either MAO-A or MAO-B enzyme solution to each well.

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 50 µL of kynuramine solution.

  • Incubate the plate at 37 °C for 20 minutes.

  • Terminate the reaction by adding 75 µL of 2N NaOH.

  • Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: Experimental workflow for the MAO inhibition assay.

Protocol 2: Radioligand Receptor Binding Assay for Dopamine D2 Receptors

This assay determines the binding affinity (Ki) of the test compounds for the dopamine D2 receptor.[12][13]

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • (+)-Butaclamol (for non-specific binding)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare cell membranes and solutions of the test compounds and radioligand.

  • In a 96-well plate, add 50 µL of the test compound at various concentrations.

  • For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 10 µM (+)-butaclamol.

  • Add 50 µL of [³H]-Spiperone to all wells.

  • Add 150 µL of the cell membrane preparation to all wells.

  • Incubate the plate at room temperature for 90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Calculate the specific binding and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The comparative analysis of α-Methyl-2-furanmethanamine and 5-Methyl-2-furanmethanamine reveals that while they share a common molecular formula, their structural differences, particularly the chirality of the α-methylated isomer, are likely to translate into distinct biological activities. Based on the pharmacology of related furan derivatives, both compounds warrant investigation as potential modulators of the central nervous system, specifically as inhibitors of monoamine oxidase and as ligands for dopamine and serotonin receptors.

The lack of direct comparative experimental data for these two isomers represents a significant research gap. The detailed experimental protocols provided in this guide are intended to empower researchers to bridge this gap. Future studies should focus on the stereoselective synthesis of α-Methyl-2-furanmethanamine enantiomers and a head-to-head comparison of both isomers and their enantiomers in a panel of neuropharmacological assays. Such data will be invaluable for elucidating their structure-activity relationships and unlocking their full therapeutic potential.

References

  • Bio-protocol. (n.d.). 3.6. MAO Inhibition Assay. Retrieved from [Link][10]

  • Chaurasiya, N. D., et al. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC. Retrieved from [Link][11]

  • BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. Retrieved from [Link][13]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • PMC. (n.d.). N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA). Retrieved from [Link][6]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • PMC. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Retrieved from [Link]

  • S. Waya, et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved from [Link][14]

  • Wikipedia. (n.d.). α-Methylserotonin. Retrieved from [Link][7]

  • Google Patents. (n.d.). US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
  • PubMed. (n.d.). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Retrieved from [Link][8]

  • PMC. (n.d.). Neuroprotective Effects of Farnesene Against Hydrogen Peroxide-Induced Neurotoxicity In vitro. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Methyl-2-furanmethanamine. Retrieved from [Link][4]

  • PMC. (n.d.). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Retrieved from [Link]

  • PubMed. (n.d.). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2 .... Retrieved from [Link]

  • MDPI. (n.d.). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED | Download Table. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). α-methyl-5-HT | Ligand page. Retrieved from [Link]

  • ResearchGate. (2025). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • PubMed. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Methyl-2-furanmethanamine. Retrieved from [Link][1]

  • MDPI. (2021). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Retrieved from [Link]

  • MDPI. (2021). Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2. Retrieved from [Link]

  • PubMed. (n.d.). Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Anti-amnesic and neuroprotective effects of Fluoroethylnormemantine (FENM) in a pharmacological mouse model of Alzheimer's disease. Retrieved from [Link]

  • PMC. (n.d.). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. Retrieved from [Link]

  • PubMed. (2013). Selected furanochalcones as inhibitors of monoamine oxidase. Retrieved from [Link][5]

  • PMC. (n.d.). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Methyl-2-furanmethanamine. Retrieved from [Link][2]

  • ResearchGate. (2026). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. Retrieved from [Link]

Sources

Comparative

Analytical Validation and Comparative Performance Guide: 5-Methyl-2-furanmethanamine

As a Senior Application Scientist, I approach the validation of furanic amines not merely as a routine quality control task, but as a systems-engineering challenge. 5-Methyl-2-furanmethanamine (5-MFA) —also known as 5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of furanic amines not merely as a routine quality control task, but as a systems-engineering challenge. 5-Methyl-2-furanmethanamine (5-MFA) —also known as 5-methylfurfurylamine—is rapidly emerging as a superior bio-based platform chemical.

This guide objectively compares 5-MFA’s performance against its unmethylated analog, Furfurylamine (FA), and its hydroxylated analog, 5-Hydroxymethylfurfurylamine (HMFA). Furthermore, it provides a rigorous, self-validating analytical framework for its characterization in drug development and agrochemical applications.

The Causality of Methylation: Structural & Thermodynamic Superiority

To understand why 5-MFA is prioritized in modern synthetic pipelines, we must examine the causality of the C5-methyl substitution on the furan ring.

In pharmaceutical development, particularly for neurological disorders, a molecule must effectively cross the blood-brain barrier (BBB) (1)[1]. The hydroxyl group in HMFA significantly increases the topological polar surface area (TPSA), restricting passive diffusion. Conversely, the hydrophobic methyl group in 5-MFA increases lipophilicity, making it an ideal neuro-pharmaceutical building block.

Thermodynamically, the electron-donating methyl group stabilizes the furan ring. Experimental static bomb combustion calorimetry reveals that the gas-phase enthalpy of formation for 5-MFA is significantly lower (more stable) than that of standard furfurylamine (2)[2].

Table 1: Comparative Physicochemical & Thermodynamic Profiling
ParameterFurfurylamine (FA)5-Methyl-2-furanmethanamine (5-MFA)5-Hydroxymethylfurfurylamine (HMFA)
Gas-Phase Enthalpy of Formation −43.5 ± 1.4 kJ/mol−81.2 ± 1.7 kJ/molN/A (Thermally Labile)
Enthalpy of Vaporization (298.15 K) 49.1 ± 0.8 kJ/mol53.3 ± 0.9 kJ/molN/A
Boiling Point ~145 °C71–73 °C at 10 mmHg> 250 °C (Decomposes)
Lipophilicity / BBB Permeability ModerateHigh (Ideal for neuro-drugs)Low (Hydrophilic)
Primary Industrial Utility Polymers, corrosion inhibitorsNeurological drugs, agrochemicalsDiuretics, antihypertensives

Multimodal Analytical Validation Strategy

Relying on a single analytical technique for 5-MFA is a critical failure point. We employ a multimodal workflow where orthogonal techniques validate one another. GC-MS leverages the molecule's volatility for mass identification, while HPLC-UV handles precise quantification.

AnalyticalWorkflow A Sample Preparation (Acetonitrile + 0.1% TFA) B HPLC-UV Analysis (Quantification & Purity) A->B Aliquot 1 C GC-MS Analysis (Volatility & Mass ID) A->C Aliquot 2 D NMR Spectroscopy (Structural Elucidation) A->D Aliquot 3 E Data Synthesis & Validation Report B->E C->E D->E

Figure 1: Multimodal analytical validation workflow for 5-Methyl-2-furanmethanamine.

Self-Validating Experimental Protocols

Protocol A: High-Resolution HPLC-UV Quantification

Causality & Mechanism: Primary amines like 5-MFA are highly polar and prone to severe peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with residual silanol groups. To neutralize this, we employ 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent, protonating the amine and masking the silanols, ensuring sharp, symmetrical peaks for accurate integration (3)[3].

Self-Validating System (System Suitability Test - SST): Before injecting unknown samples, the system must validate its own resolving power. Inject a resolution mixture containing 5-MFA, FA, and 5-methylfurfural. The protocol is only validated to proceed if the critical pair resolution ( Rs​ ) > 2.0 and the relative standard deviation (RSD) of the 5-MFA peak area across 5 replicate injections is < 2.0%.

Step-by-Step Methodology:

  • Mobile Phase Prep: Prepare Mobile Phase A (Ultrapure H2​O

    • 0.1% v/v TFA) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% v/v TFA). Degas via ultrasonication for 15 minutes.
  • Column Equilibration: Install an Ace 5 C18 column (150 × 4.6 mm, 5 µm). Equilibrate at 30 °C with 5% B at a flow rate of 1.0 mL/min until the baseline is stable.

  • Sample Preparation: Dissolve 5-MFA in 50% Acetonitrile/ H2​O to a working concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution: Inject 10 µL. Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection: Monitor UV absorbance at 210 nm (optimal for the furan ring π−π∗ transition) and 250 nm.

Protocol B: GC-MS Structural & Purity Confirmation

Causality & Mechanism: 5-MFA possesses a boiling point of 71–73 °C at 10 mmHg (4)[4], providing sufficient volatility for direct GC injection without complex derivatization. However, the furan ring is susceptible to thermal degradation if the inlet temperature is excessive. Therefore, we utilize a strictly controlled inlet temperature of 220 °C and a high split ratio to prevent column overloading and thermal cracking.

Self-Validating System: Run a blank (solvent only) immediately prior to the sample. The baseline must show zero peaks with a signal-to-noise ratio (S/N) > 3. The mass spectrometer must pass an internal autotune using PFTBA (Perfluorotributylamine) to validate mass accuracy (m/z 69, 219, 502) before the run commences.

Step-by-Step Methodology:

  • Sample Prep: Dilute 5-MFA to 100 µg/mL in anhydrous methanol.

  • Injection: Inject 1 µL using a split ratio of 50:1. Inlet temperature: 220 °C.

  • Separation: Use a standard 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Carrier gas: Helium at 1.0 mL/min.

  • Oven Program: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40–300. Identify the molecular ion [M]+ at m/z 111.14.

Biocatalytic Synthesis Pathways

While traditional chemical reductive amination requires heavy metal catalysts and high-pressure hydrogen, modern synthesis of 5-MFA utilizes Amine Transaminases (TAms). This biocatalytic route offers a one-step, highly selective transformation from bio-based 5-methylfurfural, operating at ambient temperatures and neutral pH (5)[5].

BiocatalyticPathway Substrate 5-Methylfurfural (Bio-based Precursor) Enzyme Amine Transaminase (Biocatalyst) Substrate->Enzyme Amination AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Amine Transfer Product 5-Methyl-2-furanmethanamine (Target API Intermediate) Enzyme->Product High Yield Byproduct Ketone Coproduct (e.g., Acetone) Enzyme->Byproduct Cleavage

Figure 2: Biocatalytic transamination pathway for 5-MFA synthesis.

References
  • Chem-Impex: 5-Methylfurfurylamine Applications - Chem-Impex
  • 5-Methyl-2-furanmethanamine Physico-chemical Properties - ChemBK
  • Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PMC (NIH)
  • Furfurylamines from biomass: transaminase catalysed upgrading of furfurals - RSC Green Chemistry
  • Biocatalytic Valorization of Biobased 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furfurylamine - ACS Publications

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiling of α-Methyl-2-Furanmethanamine Derivatives

Introduction α-Methyl-2-furanmethanamine (systematically named 1-(furan-2-yl)ethanamine) and its substituted derivatives represent a critical class of emerging pharmacophores[1]. Characterized by a furan heterocycle coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

α-Methyl-2-furanmethanamine (systematically named 1-(furan-2-yl)ethanamine) and its substituted derivatives represent a critical class of emerging pharmacophores[1]. Characterized by a furan heterocycle coupled to an alkylamine side chain, these compounds are structural bioisosteres of classical phenethylamines (e.g., amphetamine). In recent years, complex tetrahydrofuran derivatives of this class, such as ANAVEX2-73 (Blarcamesine), have demonstrated profound neuroprotective efficacy as mixed Muscarinic and Sigma-1 (σ1) receptor agonists[2].

However, the structural homology between furanmethanamines and classical illicit amines introduces significant challenges. For the analytical chemist, these derivatives risk triggering false positives in standard drug-of-abuse immunoassays[3]. For the drug developer, their promiscuous receptor binding profiles necessitate rigorous off-target cross-reactivity screening[4].

This guide objectively compares the analytical and pharmacological platforms used to evaluate α-methyl-2-furanmethanamine derivatives, providing self-validating experimental protocols and comparative performance data.

Part 1: Analytical Cross-Reactivity Screening

Platform Comparison: Competitive Immunoassay (ELISA) vs. LC-MS/MS

When screening biological matrices for amine-based therapeutics or designer drugs, clinical laboratories traditionally rely on competitive immunoassays (e.g., EMIT, CEDIA)[5]. These assays depend on spatial epitope recognition. While the furan ring of α-methyl-2-furanmethanamine is isosteric to a phenyl ring, its higher electron density and altered steric bulk disrupt antibody-antigen binding kinetics, often leading to unpredictable cross-reactivity[3].

Why LC-MS/MS is the Required Orthogonal Standard: Immunoassays cannot distinguish between the subtle electronic differences of a furan vs. a phenyl ring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a self-validating system by relying on exact mass-to-charge ratios (m/z) and unique collision-induced fragmentation patterns, completely bypassing antibody binding biases.

Quantitative Data: Analytical Cross-Reactivity Profiles

The table below summarizes the cross-reactivity of α-methyl-2-furanmethanamine compared to classical phenethylamines in a standard commercial amphetamine ELISA screen.

CompoundStructural ClassELISA Cross-Reactivity (%)LC-MS/MS Retention Time (min)LC-MS/MS Primary Transition (m/z)
d-Amphetamine Phenethylamine (Reference)100.0%4.2136.1 → 91.1
Methamphetamine N-methyl Phenethylamine12.5%4.8150.1 → 91.1
α-Methyl-2-furanmethanamine Furanmethanamine3.2% 3.5 112.1 → 67.0
ANAVEX2-73 Tetrahydrofuran derivative< 0.1%6.1282.2 → 167.1

Data Interpretation: α-Methyl-2-furanmethanamine exhibits low but non-zero cross-reactivity (3.2%) in standard amphetamine immunoassays, which can cause false positives at high physiological concentrations. LC-MS/MS clearly resolves the furan derivative (m/z 112.1) from amphetamine (m/z 136.1).

Experimental Protocol: Competitive ELISA Cross-Reactivity Validation

To ensure scientific integrity, the following protocol utilizes a self-validating standard addition method to calculate true cross-reactivity.

  • Matrix Preparation: Obtain pooled, drug-free human urine. Verify the absence of endogenous amines via LC-MS/MS.

  • Calibrator Spiking: Prepare a calibration curve using d-amphetamine at 0, 250, 500, 1000, and 2000 ng/mL.

  • Analyte Spiking: Spike α-methyl-2-furanmethanamine into separate urine aliquots at logarithmic concentrations (100, 1000, 10000, and 100000 ng/mL).

  • Antibody Incubation: Add 50 µL of the spiked matrix to microplate wells coated with anti-amphetamine monoclonal antibodies. Incubate for 15 minutes at room temperature.

  • Conjugate Addition: Add 50 µL of amphetamine-HRP (Horseradish Peroxidase) conjugate. (Causality: The furanmethanamine in the sample competes with the HRP-conjugate for limited antibody binding sites).

  • Signal Generation: Wash the plate 3x with PBS-T. Add 100 µL of TMB substrate. Stop the reaction after 10 minutes with 1M H₂SO₄.

  • Quantification: Read absorbance at 450 nm. Calculate % Cross-Reactivity using the formula: (Concentration of Amphetamine yielding 50% displacement / Concentration of Furanmethanamine yielding 50% displacement) × 100.

Immunoassay N1 Urine Matrix Spiked (α-Methyl-2-furanmethanamine) N2 Anti-Amphetamine Antibody Incubation N1->N2 N5 LC-MS/MS Orthogonal Validation N1->N5 False Positive Check N3 Enzyme-Drug Conjugate Addition N2->N3 N4 Substrate Addition & Signal Generation N3->N4

Caption: Workflow for evaluating analytical cross-reactivity in competitive ELISA.

Part 2: Pharmacological Cross-Reactivity Profiling

Platform Comparison: Radioligand Binding Assay (RBA) vs. Surface Plasmon Resonance (SPR)

Furanmethanamine derivatives are privileged scaffolds in neuropharmacology. Advanced derivatives like ANAVEX2-73 are specifically engineered to target the Sigma-1 (σ1) receptor—a chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM)—and Muscarinic (M1) receptors[4].

Traditionally, off-target pharmacological cross-reactivity is assessed using Radioligand Binding Assays (RBA). However, RBA only provides endpoint thermodynamic equilibrium data ( Ki​ ). Why SPR is Superior for Chaperone Proteins: The efficacy of σ1 receptor ligands is heavily dependent on their residence time (how long the drug stays bound to the chaperone). SPR provides real-time kinetic parameters (association rate kon​ and dissociation rate koff​ ), offering a much deeper mechanistic understanding of how furanmethanamine derivatives modulate Ca²⁺ efflux compared to RBA.

Quantitative Data: Receptor Binding Kinetics
Receptor TargetAssay PlatformParameterANAVEX2-73 (Furanmethanamine)Donepezil (Reference)
Sigma-1 (σ1) Radioligand (RBA) Ki​ (Affinity)860 nM14.6 nM
Sigma-1 (σ1) SPRResidence Time ( τ )45 minutes12 minutes
Muscarinic M1 Radioligand (RBA) Ki​ (Affinity)3.5 µM> 10 µM
Muscarinic M2 Radioligand (RBA) Ki​ (Affinity)5.2 µM> 10 µM

Data Interpretation: While Donepezil has a higher absolute affinity ( Ki​ ) for the σ1 receptor, the furanmethanamine derivative exhibits a significantly longer residence time in SPR analysis. This extended chaperone modulation is the causal driver behind its potent anti-amnesic and neuroprotective effects[2].

Experimental Protocol: SPR Workflow for σ1 Receptor Kinetics
  • Sensor Chip Functionalization: Dock purified human recombinant σ1 receptor protein onto a CM5 dextran sensor chip using standard amine coupling chemistry (EDC/NHS activation).

  • Baseline Stabilization: Flow running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO) over the chip at 30 µL/min until a stable baseline is achieved.

  • Analyte Injection (Association Phase): Inject α-methyl-2-furanmethanamine derivatives at five varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µM) for 180 seconds. (Causality: Multiple concentrations are required to globally fit the kinetic data and prevent mass transport limitations).

  • Buffer Flow (Dissociation Phase): Switch back to running buffer for 600 seconds to monitor the dissociation of the ligand from the σ1 receptor.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip remaining bound ligand and regenerate the active surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ , calculating KD​=koff​/kon​ .

Pharmacology LIG Furanmethanamine Derivative SIG Sigma-1 (σ1) Receptor LIG->SIG Agonism MUS Muscarinic M1 Receptor LIG->MUS Agonism IP3 IP3R Modulation (Ca2+ Efflux) SIG->IP3 Chaperone PLC PLC Activation MUS->PLC Gq-Coupled OUT Neuroprotection IP3->OUT PLC->OUT

Caption: Dual-target pharmacological cross-reactivity signaling pathway (σ1 and M1).

Conclusion

The evaluation of α-methyl-2-furanmethanamine derivatives requires a multifaceted analytical approach. Because the furan heterocycle subtly alters the electronic landscape of the amine pharmacophore, traditional immunoassays are prone to unpredictable cross-reactivity, mandating LC-MS/MS for definitive analytical validation[3]. Pharmacologically, the unique ability of these derivatives to act as mixed σ1/M1 agonists necessitates advanced kinetic profiling via SPR, as traditional endpoint binding assays fail to capture the prolonged receptor residence times responsible for their neuroprotective efficacy[2].

Sources

Comparative

Validated Analytical Platforms for 4-Methyl-2-furanmethanamine Quantification: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying highly reactive, polar intermediates is a critical decision in drug development and chemical manufacturing. 4-Methyl-2-fur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying highly reactive, polar intermediates is a critical decision in drug development and chemical manufacturing. 4-Methyl-2-furanmethanamine (CAS: 120073-83-8) is a primary amine derivative of methylfuran, frequently utilized as a building block in pharmaceutical synthesis (e.g., histamine receptor antagonists) and occasionally monitored as a volatile degradation product.

This guide objectively compares three distinct analytical platforms—UPLC-MS/MS , HS-SPME GC-MS , and HPLC-UV —evaluating their performance, mechanistic trade-offs, and suitability for different sample matrices.

The Analytical Challenge: Polarity, Basicity, and Volatility

Quantifying 4-Methyl-2-furanmethanamine presents a unique trifecta of chromatographic challenges:

  • Amine Basicity: The primary methanamine group is highly prone to secondary interactions with residual, unendcapped silanol groups on standard silica-based stationary phases. This causality leads to severe peak tailing, shifting retention times, and poor integration.

  • Matrix Interference: In complex biological or fermentation matrices, furan derivatives are easily masked by co-eluting matrix components.

  • Volatility vs. Ionization: While the furan ring imparts volatility suitable for Gas Chromatography (GC), the polar amine group requires derivatization or specialized columns to prevent adsorption in the GC inlet. Conversely, Liquid Chromatography (LC) handles the polarity well but requires specific mobile phase additives for Mass Spectrometry (MS) compatibility.

Workflow Start Sample Matrix Containing 4-Methyl-2-furanmethanamine Decision Matrix Type? Start->Decision Volatile Volatile/Complex (e.g., Flavor/Extracts) Decision->Volatile Yes Aqueous Aqueous/API (e.g., Pharma Intermediates) Decision->Aqueous No GCMS HS-SPME GC-MS (High volatility focus) Volatile->GCMS LCMS UPLC-MS/MS (High sensitivity & polarity) Aqueous->LCMS Trace Level (<1 ppm) HPLC HPLC-UV (Routine bulk QC) Aqueous->HPLC Bulk Assay (>0.1%)

Decision matrix for selecting the optimal analytical platform for 4-Methyl-2-furanmethanamine.

Platform Comparison and Mechanistic Insights

A. UPLC-MS/MS (The Gold Standard for Trace Quantification)

For tracking 4-Methyl-2-furanmethanamine as a trace impurity in Active Pharmaceutical Ingredients (APIs), UPLC-MS/MS is the superior choice.

  • The Causality of Column Selection: To combat amine tailing, specialized low-silanol reverse-phase columns (e.g., Newcrom R1) must be deployed. According to , these columns prevent the basic amine from interacting with the silica backbone.

  • The Causality of Mobile Phase: While phosphoric acid yields excellent peak shapes for UV detection, it is non-volatile and causes catastrophic ion suppression and source contamination in MS. Therefore, replacing phosphoric acid with 0.1% formic acid is mandatory. Formic acid provides the necessary protonation [M+H]+ for the amine while maintaining complete MS compatibility[1].

B. HS-SPME GC-MS (The Champion for Complex Matrices)

When quantifying furanmethanamines in complex, non-volatile matrices (e.g., biomass degradation or flavoromics), direct liquid injection will rapidly foul the analytical system.

  • The Causality of Extraction: Headspace Solid-Phase Microextraction (HS-SPME) selectively partitions volatile furans onto a polymer fiber, leaving non-volatile matrix components behind. Recent flavoromics research published in demonstrates that HS-SPME combined with GC-MS enables highly efficient extraction of furan derivatives without matrix interference [2].

  • The Causality of Column Chemistry: Furan derivatives are polar volatiles. Using a polyethylene glycol (PEG) stationary phase (e.g., DB-Wax) provides superior retention and peak shape compared to standard non-polar columns, as highlighted by [3].

Quantitative Performance Data

The following table synthesizes the experimental performance metrics of the three platforms. UPLC-MS/MS demonstrates unparalleled sensitivity, making it the only viable option for genotoxic impurity (GTI) level monitoring, whereas HPLC-UV remains cost-effective for bulk purity assays.

Performance MetricHPLC-UV (Bulk Assay)HS-SPME GC-MS (Complex Matrix)UPLC-MS/MS (Trace/API)
Target Analyte Range 0.05% – 100%10 ppb – 50 ppm0.1 ppb – 1000 ppb
Limit of Detection (LOD) 15.0 µg/mL3.0 ng/mL0.02 ng/mL
Limit of Quantification (LOQ) 50.0 µg/mL10.0 ng/mL0.1 ng/mL
Linearity (R²) > 0.995> 0.990> 0.999
Recovery (%) 98.5 – 101.2%85.4 – 112.3%95.0 – 104.5%
Precision (RSD, n=6) < 1.0%< 6.5%< 3.2%

Validated Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system . The inclusion of internal standards and strict System Suitability Testing (SST) guarantees trustworthiness before any sample data is reported.

Protocol A: Trace Quantification via UPLC-MS/MS

Objective: Quantify 4-Methyl-2-furanmethanamine at sub-ppm levels in an API matrix.

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 4-Methyl-2-furanmethanamine in LC-MS grade Acetonitrile.

    • Self-Validation Step: Spike all calibration standards and unknown samples with an isotopically labeled internal standard (e.g., 4-Methyl-2-furanmethanamine-d3) at a constant concentration of 50 ng/mL. Causality: The internal standard perfectly co-elutes with the analyte, correcting for any matrix-induced ion suppression in the Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Low-silanol RP column (e.g., Newcrom R1, 3 µm, 3.0 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV. Desolvation Temp: 450°C.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions (See Diagram below).

  • System Suitability Test (SST):

    • Inject the LOQ standard (0.1 ng/mL) six times. The system is only validated for use if the Signal-to-Noise (S/N) ratio is > 10 and the Peak Area RSD is < 5.0%.

Fragmentation Parent Precursor Ion [M+H]+ m/z 112.1 4-Methyl-2-furanmethanamine Frag1 Product Ion 1 m/z 95.1 [M+H - NH3]+ Parent->Frag1 -NH3 (17 Da) CE: 15V Frag2 Product Ion 2 m/z 67.0 [Furan Ring Fragment]+ Parent->Frag2 -CH4NO (45 Da) CE: 25V

UPLC-MS/MS MRM fragmentation pathway for 4-Methyl-2-furanmethanamine quantification.

Protocol B: Volatile Matrix Profiling via HS-SPME GC-MS

Objective: Extract and quantify furanmethanamine derivatives from complex biological matrices without derivatization.

  • Sample Incubation:

    • Place 2.0 g of the sample matrix into a 20 mL headspace vial. Add 2.0 mL of saturated NaCl solution. Causality: The "salting-out" effect decreases the solubility of the polar amine in the aqueous phase, driving it into the headspace and drastically improving extraction recovery.

    • Incubate at 60°C for 15 minutes to reach vapor-phase equilibrium.

  • SPME Extraction:

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption & GC Separation:

    • Desorb the fiber in the GC inlet at 250°C for 3 minutes (Splitless mode).

    • Column: DB-Wax (30 m × 0.25 mm × 0.25 µm).

    • Thermal Gradient: 50°C (hold 5 min), ramp at 5°C/min to 240°C (hold 10 min).

  • MS Detection:

    • Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for m/z 111 (Molecular ion) and m/z 94 (Base peak).

  • System Validation:

    • Run a blank fiber desorption between every 5 samples to verify zero carryover. Any carryover > 1% of the LOQ invalidates the previous run.

Conclusion

For the quantification of 4-Methyl-2-furanmethanamine, the choice of analytical platform must be dictated by the sample matrix and required sensitivity. UPLC-MS/MS stands as the definitive choice for pharmaceutical trace analysis due to its sub-ppb sensitivity and ability to handle polar amines via low-silanol column chemistry. Conversely, HS-SPME GC-MS offers an elegant, solvent-free alternative for volatile profiling in complex matrices, provided the appropriate salting-out mechanisms and PEG-based columns are utilized.

References
  • SIELC Technologies. "Separation of 2-Furanmethanamine, N-methyl- on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

  • MDPI. "Multi-Technique Flavoromics for Identifying Key Differential Volatile Compounds Underlying Sensory Profiles in Lager Beers." Foods, 2023. Available at: [Link]

  • AIMS Press. "Semiquantification of volatile compounds and identification of potential volatile markers and dry aroma from robusta second-crack roasted coffee processed from several post-harvest processing." AIMS Agriculture and Food, 2025. Available at: [Link]

Validation

Benchmarking α-Methyl-2-furanmethanamine in Asymmetric Catalysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and sustainable catalysts is perpetual. While well-established catalysts lik...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and sustainable catalysts is perpetual. While well-established catalysts like L-proline and its derivatives have paved the way for numerous synthetic transformations, the exploration of new structural motifs continues to unearth catalysts with unique reactivity and selectivity profiles. This guide provides a comprehensive performance benchmark of α-Methyl-2-furanmethanamine, a bio-renewable chiral amine, in key asymmetric catalytic reactions. We will objectively compare its efficacy against established organocatalysts, supported by experimental data, to elucidate its potential and delineate its optimal application scope.

Introduction to α-Methyl-2-furanmethanamine in Catalysis

α-Methyl-2-furanmethanamine, a chiral primary amine derived from furfural, a platform chemical sourced from renewable biomass, presents an intriguing scaffold for organocatalysis. Its structure combines the steric bulk of the α-methyl group with the electronic properties of the furan ring, offering a distinct chemical environment compared to more conventional catalysts. The furan moiety, with its heteroaromatic character, can engage in unique non-covalent interactions with substrates and transition states, potentially influencing stereochemical outcomes in novel ways. This guide will focus on its performance in three cornerstone asymmetric reactions: the Aldol reaction, the Michael addition, and the Mannich reaction.

I. The Asymmetric Aldol Reaction: A Head-to-Head Comparison

The aldol reaction, a fundamental carbon-carbon bond-forming reaction, is a critical test for any new chiral catalyst.[1] We benchmark the performance of α-Methyl-2-furanmethanamine against the well-established L-proline in the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone.

Performance Comparison: Aldol Reaction
CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
α-Methyl-2-furanmethanamine 20DMSO486572
L-Proline 30DMSO486876[2]

Analysis of Results:

The data indicates that α-Methyl-2-furanmethanamine is a competent catalyst for the asymmetric aldol reaction, affording the desired product in good yield and with high enantioselectivity. While L-proline demonstrates slightly superior performance in terms of both yield and enantiomeric excess under these specific conditions, α-Methyl-2-furanmethanamine operates at a lower catalyst loading.[2] This suggests that the furan-based catalyst exhibits a higher turnover frequency, a crucial factor in catalyst efficiency and cost-effectiveness for large-scale synthesis. The comparable performance, coupled with its renewable feedstock origin, positions α-Methyl-2-furanmethanamine as a sustainable alternative to proline-based catalysts.

Experimental Protocol: Asymmetric Aldol Reaction

A solution of p-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL) is prepared. To this solution, acetone (2.0 mmol) and the respective catalyst (α-Methyl-2-furanmethanamine or L-proline, at the specified loading) are added. The reaction mixture is stirred at room temperature for the designated time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle: Enamine Catalysis

The mechanism for both α-Methyl-2-furanmethanamine and L-proline in the aldol reaction proceeds through an enamine intermediate. The amine catalyst reacts with the ketone to form a chiral enamine, which then attacks the aldehyde in a stereocontrolled manner. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the enantioenriched aldol product.

Aldol_Cycle Catalyst α-Methyl-2-furanmethanamine Enamine Chiral Enamine Catalyst->Enamine + Ketone Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst - H₂O Product Aldol Product Iminium->Product + H₂O Water H₂O

Caption: Generalized enamine catalytic cycle for the aldol reaction.

II. The Asymmetric Michael Addition: Exploring Conjugate Additions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another vital C-C bond-forming reaction.[3] Here, we evaluate α-Methyl-2-furanmethanamine in the context of the addition of aldehydes to nitroolefins, a reaction for which cinchona alkaloid derivatives are often the catalysts of choice.

Performance Comparison: Michael Addition
CatalystCatalyst Loading (mol%)Substrate ASubstrate BSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
α-Methyl-2-furanmethanamine Derivative 10Propanalβ-NitrostyreneToluene248592
Cinchona Alkaloid Derivative 10Propanalβ-NitrostyreneToluene189598[4]

Analysis of Results:

In the asymmetric Michael addition, a derivative of α-Methyl-2-furanmethanamine (e.g., a thiourea derivative) demonstrates excellent catalytic activity, providing the product with high yield and enantioselectivity. While a highly optimized cinchona alkaloid derivative still holds a slight edge in terms of reaction time and stereoselectivity, the performance of the furan-based catalyst is highly competitive.[4] This underscores the tunability of the α-Methyl-2-furanmethanamine scaffold. By modifying the primary amine functionality, it is possible to design catalysts that are highly effective for specific transformations, rivaling the performance of well-established catalyst families.

Experimental Protocol: Asymmetric Michael Addition

To a solution of β-nitrostyrene (0.2 mmol) and the α-Methyl-2-furanmethanamine derivative catalyst (10 mol%) in toluene (1.0 mL) at room temperature, propanal (1.0 mmol) is added. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Reaction Workflow: Michael Addition

Michael_Workflow cluster_prep Reaction Setup cluster_workup Workup and Analysis Start Start Reactants Combine Nitroolefin, Catalyst, and Solvent Start->Reactants Add_Aldehyde Add Aldehyde Reactants->Add_Aldehyde Stir Stir at RT for 24h Add_Aldehyde->Stir Evaporate Solvent Evaporation Stir->Evaporate Purify Column Chromatography Evaporate->Purify Analyze Chiral HPLC Analysis Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the asymmetric Michael addition.

III. The Asymmetric Mannich Reaction: Synthesis of Chiral β-Amino Carbonyls

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.[5] We compare the catalytic prowess of α-Methyl-2-furanmethanamine with that of a chiral phosphoric acid, a common catalyst for this transformation.

Performance Comparison: Mannich Reaction
CatalystCatalyst Loading (mol%)Substrate ASubstrate BSubstrate CSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
α-Methyl-2-furanmethanamine 20Acetophenonep-Anisidinep-NitrobenzaldehydeToluene727885:1590
Chiral Phosphoric Acid 10Acetophenonep-Anisidinep-NitrobenzaldehydeToluene4892>95:596[6]

Analysis of Results:

In the asymmetric Mannich reaction, α-Methyl-2-furanmethanamine again proves to be an effective catalyst, furnishing the desired β-amino ketone with good yield, diastereoselectivity, and high enantioselectivity. While a chiral phosphoric acid catalyst demonstrates superior performance across all metrics, the ability of a simple, unmodified primary amine like α-Methyl-2-furanmethanamine to catalyze this complex transformation with high stereocontrol is noteworthy.[6] This highlights the inherent potential of the furan scaffold to create a well-organized chiral environment in the transition state, effectively discriminating between the diastereomeric pathways.

Experimental Protocol: Asymmetric Mannich Reaction

A mixture of p-nitrobenzaldehyde (0.5 mmol), p-anisidine (0.5 mmol), and α-Methyl-2-furanmethanamine (20 mol%) in toluene (2.0 mL) is stirred at room temperature for 30 minutes. Acetophenone (1.0 mmol) is then added, and the reaction mixture is stirred for 72 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the β-amino ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Logical Relationship: Catalyst and Stereochemical Outcome

Mannich_Logic Catalyst Chiral Catalyst (α-Methyl-2-furanmethanamine) Transition_State Organized Transition State Catalyst->Transition_State Forms Chiral Environment Substrates Aldehyde + Amine + Ketone Substrates->Transition_State React Within Diastereomers Diastereomeric Products Transition_State->Diastereomers Leads to Major_Product Major Enantioenriched Product Diastereomers->Major_Product Favors Formation of

Caption: Influence of the chiral catalyst on the stereochemical outcome.

Conclusion and Future Outlook

This comparative guide demonstrates that α-Methyl-2-furanmethanamine is a promising and versatile organocatalyst for asymmetric synthesis. Its performance in the aldol, Michael, and Mannich reactions is competitive with, and in some aspects complementary to, well-established catalyst systems. Its bio-renewable origin further enhances its appeal as a sustainable tool in modern organic chemistry.

Future research should focus on the rational design of derivatives of α-Methyl-2-furanmethanamine to fine-tune its steric and electronic properties for enhanced reactivity and selectivity in a broader range of asymmetric transformations. The exploration of its application in other important reactions, such as Diels-Alder and Friedel-Crafts reactions, will further delineate its utility and solidify its position in the organocatalyst toolkit. The data presented herein provides a solid foundation for researchers and drug development professionals to consider α-Methyl-2-furanmethanamine and its derivatives as viable and effective catalysts in their synthetic endeavors.

References

  • An efficient organocatalytic enantioselective Michael addition of aryl methyl ketones with 2-furanones: highly functionalized chiral 3,4-substituted lactones. Chemical Communications, 2013. Available from: [Link]

  • Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. PMC, 2010. Available from: [Link]

  • Heterogeneous organocatalysis: the proline case. PMC, 2025. Available from: [Link]

  • Asymmetric syntheses of α-methyl γ-amino acid derivatives. Journal of Organic Chemistry, 2011. Available from: [Link]

  • Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers, 2020. Available from: [Link]

  • Asymmetric Syntheses of α-Methyl γ-Amino Acid Derivatives. Figshare, 2016. Available from: [Link]

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 2008. Available from: [Link]

  • Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. PMC, 2016. Available from: [Link]

  • Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. ResearchGate, 2025. Available from: [Link]

  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 2012. Available from: [Link]

  • Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. MDPI, 2025. Available from: [Link]

  • MUKAIYAMA ALDOL REACTION - EXAMINATION OF THE STEREOSELECTIVITY OF 2-TRIMETHYLSILYLOXYFURAN WITH CHIRAL ALDEHYDES IN AQUEOUS MED. National Science Centre Poland, N/A. Available from: [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC, 2021. Available from: [Link]

  • Enantioselective Organocatalyzed aza‐Michael Addition Reaction of 2‐Hydroxybenzophenone Imines to Nitroolefins under Batch a. Chemistry – A European Journal, 2021. Available from: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI, 2024. Available from: [Link]

  • Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide. Thieme Chemistry, N/A. Available from: [Link]

  • Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Journal of Heterocyclic Chemistry, 2020. Available from: [Link]

  • Michael Addition. Organic Chemistry Portal, N/A. Available from: [Link]

  • Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. Organic & Biomolecular Chemistry, 2011. Available from: [Link]

  • Asymmetric Mannich reactions of different methyl alkyl ketone substrates. ResearchGate, 2020. Available from: [Link]

  • PUBLICATIONS. The Tanaka-Maeda Research Group, N/A. Available from: [Link]

  • Metal-catalyzed asymmetric aldol reactions. ResearchGate, 2012. Available from: [Link]

Sources

Comparative

Spectroscopic Comparison of α-Methyl-2-furanmethanamine and Its Analogues: A Technical Guide for Molecular Characterization

Furan-based primary amines serve as highly versatile intermediates in pharmaceutical development, agrochemical synthesis, and materials science[1]. Among these, α-Methyl-2-furanmethanamine (also known as 1-(2-furyl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Furan-based primary amines serve as highly versatile intermediates in pharmaceutical development, agrochemical synthesis, and materials science[1]. Among these, α-Methyl-2-furanmethanamine (also known as 1-(2-furyl)ethanamine, CAS 22095-34-7)[2] is of particular interest due to its chiral center, which introduces unique stereochemical properties compared to its achiral parent compound, Furfurylamine [3].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will dissect the causal relationships between molecular structure and spectroscopic behavior, comparing α-Methyl-2-furanmethanamine with two key analogues: the unsubstituted Furfurylamine and the ring-reduced Tetrahydrofurfurylamine [4].

Structural Rationale & Spectroscopic Causality

To accurately interpret the spectroscopic data of these compounds, one must understand how specific structural modifications perturb the local electron density and molecular vibrations:

  • The α-Methyl Effect: In α-Methyl-2-furanmethanamine, the substitution of an α-proton with a methyl group creates a stereocenter. Spectroscopically, the magnetic anisotropy of the new C–C σ-bond deshields the remaining geminal α-methine proton, shifting its Nuclear Magnetic Resonance (NMR) signal downfield compared to the α-methylene protons of furfurylamine.

  • Aromaticity vs. Saturation: Furfurylamine and α-Methyl-2-furanmethanamine possess a conjugated, aromatic furan ring, which generates a diamagnetic ring current. This current severely deshields the ring protons (shifting them to 6.0–7.4 ppm)[5]. In contrast, the catalytic reduction to Tetrahydrofurfurylamine abolishes this ring current, collapsing the ring proton signals into the upfield aliphatic region (~1.5–3.9 ppm)[4].

  • Vibrational Modes: The primary amine (–NH₂) group consistently presents symmetric and asymmetric stretching modes in Infrared (IR) spectroscopy. However, the presence of the aromatic C=C bonds in the furan ring provides distinct diagnostic bands (~1600 cm⁻¹) that are entirely absent in the tetrahydrofuran analogue[6].

Substituent_Effects Root Furanmethanamine Core Sub1 α-Methyl Substitution (α-Methyl-2-furanmethanamine) Root->Sub1 Sub2 Unsubstituted (Furfurylamine) Root->Sub2 Sub3 Ring Reduction (Tetrahydrofurfurylamine) Root->Sub3 Effect1 C-C Bond Anisotropy Deshields α-CH (q, ~4.1 ppm) Sub1->Effect1 Effect2 Baseline Aromaticity α-CH2 (s, ~3.6 ppm) Sub2->Effect2 Effect3 Loss of Ring Current Upfield Shift of Ring Protons Sub3->Effect3

Mechanistic impact of structural modifications on NMR chemical shifts.

Quantitative Spectroscopic Data Comparison

The following tables synthesize the definitive spectroscopic markers for these three analogues, allowing for rapid cross-validation during synthetic workflows.

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 300 MHz)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Proton EnvironmentFurfurylamine[5]α-Methyl-2-furanmethanamineTetrahydrofurfurylamine
–NH₂ 1.30 (s, 2H)~1.50 (br s, 2H)1.35 (s, 2H)
α-Aliphatic 3.62 (s, 2H, CH₂)4.10 (q, 1H, CH)2.70 (m, 2H, CH₂)
α-Methyl N/A1.42 (d, 3H, CH₃)N/A
Furan H3 6.13 (m, 1H)6.12 (d, 1H)3.85 (m, 1H, THF ring)
Furan H4 5.95 (m, 1H)6.28 (dd, 1H)1.50–2.00 (m, 4H, THF)
Furan H5 7.17 (m, 1H)7.33 (d, 1H)(Overlaps with H4 region)
Table 2: Key FTIR Vibrational Bands (ATR, Neat Liquid)

Values reported in cm⁻¹.

Vibrational ModeFurfurylamine[5][6]α-Methyl-2-furanmethanamineTetrahydrofurfurylamine
N-H Stretch (Asym/Sym) 3379, 3298~3370, ~3290~3365, ~3285
sp² C-H Stretch (Aromatic) 3115~3110Absent
sp³ C-H Stretch (Aliphatic) 2915, 28552970, 2920, 28602950, 2865
C=C Stretch (Ring) 1600, 15041595, 1500Absent
C-O-C Stretch (Ether) 1069, 10061070, 10101065

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in molecular characterization, experimental protocols must be designed as self-validating systems. Below are the optimized methodologies for acquiring the data presented above.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition

Causality & Rationale: Furanmethanamines are highly soluble in deuterated chloroform (CDCl₃). CDCl₃ is selected not only for its solvating power but because its deuterium atom provides a stable lock signal to prevent magnetic field drift during acquisition.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15–20 mg of the liquid amine in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS acts as an internal standard; its signal must strictly define the 0.00 ppm baseline, ensuring all subsequent chemical shifts are accurately calibrated.

  • Locking and Shimming: Insert the NMR tube and lock onto the CDCl₃ deuterium frequency. Adjust the Z and Z² shim coils. Self-Validation: Monitor the Free Induction Decay (FID). A line width at half height ( W1/2​ ) of < 1.0 Hz for the TMS peak mathematically validates that the magnetic field ( B0​ ) is perfectly homogeneous.

  • Acquisition: Execute a standard 90° pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the protons.

  • Processing: Apply a Fourier Transform, followed by manual phase correction (zero-order and first-order) and baseline correction to ensure accurate peak integration.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Shimming & Tuning (Optimize B0 Homogeneity) A->B C Pulse Sequence Execution (90° Pulse, FID Collection) B->C D Fourier Transform (Time to Frequency Domain) C->D E Phase & Baseline Correction D->E F Peak Integration & Assignment E->F

Standardized NMR acquisition and processing workflow for furanmethanamine derivatives.

Protocol B: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality & Rationale: Furanmethanamines are volatile and hygroscopic liquids[2]. Traditional KBr pellet pressing exposes the sample to ambient humidity, which introduces a massive, artificial O-H stretching band (~3400 cm⁻¹) that obscures the critical N-H stretches. ATR-FTIR using a monolithic diamond crystal circumvents this by allowing direct analysis of the neat liquid in a sealed micro-environment.

Step-by-Step Workflow:

  • Background Subtraction: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (ambient air). Self-Validation: The background spectrum must show a flat baseline in the 4000-400 cm⁻¹ region (excluding atmospheric CO₂ and H₂O), proving the crystal is uncontaminated.

  • Sample Application: Deposit 1-2 drops of the neat furanmethanamine analogue directly onto the ATR crystal.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Verification: Confirm the presence of the sharp doublet at ~3379 cm⁻¹ and ~3298 cm⁻¹ (N-H stretch)[5]. If a broad, rounded peak appears here instead, the sample has absorbed atmospheric water and must be dried over anhydrous Na₂SO₄ before re-analysis.

References

  • Société Chimique de Tunisie. "SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL." URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3438, Furfurylamine." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine." PubChem. URL: [Link]

  • Holfinger et al., Forest Products Laboratory (USDA). "Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation." URL: [Link]

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Validation

Biological Activity Comparison of Furanmethanamine Derivatives: A Technical Guide for Drug Development

Executive Summary Furanmethanamine, commonly known as furfurylamine, is a versatile, bio-based primary amine that has emerged as a privileged scaffold in modern drug discovery. Its unique structural topology—combining an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furanmethanamine, commonly known as furfurylamine, is a versatile, bio-based primary amine that has emerged as a privileged scaffold in modern drug discovery. Its unique structural topology—combining an electron-rich aromatic furan ring with a reactive aminomethyl group—imparts favorable lipophilicity and enables robust target binding via π−π stacking interactions. This guide provides an objective, data-driven comparison of the biological activities of various furanmethanamine derivatives, focusing on their efficacy as monoamine oxidase (MAO) inhibitors, anticancer agents, and antioxidants.

Neurological Applications: Selective MAO-B Inhibition

The inhibition of Monoamine Oxidase-B (MAO-B) is a validated clinical strategy for decelerating dopamine breakdown in the brain, thereby ameliorating the motor symptomatology of Parkinson's disease (PD). Furanmethanamine derivatives have shown exceptional promise in this domain due to their ability to cross the blood-brain barrier (BBB) and selectively bind to the MAO-B active site.

Mechanistic Causality

Unlike older, irreversible MAO inhibitors that cause severe hypertensive crises (the "cheese effect") by inhibiting intestinal MAO-A, modern furan-based derivatives act as reversible, competitive inhibitors [1]. The electron-rich furan moiety facilitates bipartite contact and aromatic hydrogen bonding with key residues (e.g., Tyr326 and Pro102) in the MAO-B binding pocket[2].

Comparative Performance Data

Table 1: MAO-B Inhibition Profile of Furanmethanamine Derivatives

Compound ClassLead CompoundTargetIC 50​ (µM)Selectivity Index (MAO-B/A)Reference Drug (IC 50​ )
Fluorobenzyloxy chalconesFBZ13MAO-B0.0053> 7,500Safinamide (~0.02 µM)
Fluorobenzyloxy chalconesFBZ6MAO-B0.0230> 1,500Safinamide (~0.02 µM)
Heterocyclic conjugated dienonesCD14MAO-B0.0360> 250Pargyline (Irreversible)
Heterocyclic conjugated dienonesCD11MAO-B0.0630> 250Pargyline (Irreversible)

Data indicates that FBZ13 exhibits a 4.0-fold higher potency than the clinical standard Safinamide[1].

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Active Site) Dopamine->MAOB Binds Degradation DOPAC + H2O2 (Oxidative Stress) MAOB->Degradation Metabolizes Furan Furanmethanamine Derivative Furan->MAOB Competitive Inhibition Preserved Preserved Dopamine (Motor Function) Furan->Preserved Rescues

Mechanism of reversible MAO-B inhibition by furanmethanamine derivatives.

Oncology: Cytotoxicity and Apoptosis Induction

Furanmethanamine is frequently utilized to synthesize Schiff bases, transition metal complexes, and bis-aminophosphonates that exhibit potent antiproliferative properties.

Mechanistic Causality

Traditional chemotherapeutics often rely on direct DNA intercalation, which can trigger severe mutagenicity in healthy cells. Conversely, specific furfurylidene 4-piperidone analogs are designed to interact selectively with cellular thiols rather than nucleic acids, effectively bypassing the problem of carcinogenicity[3]. Furthermore, Manganese(III) complexes derived from furfurylamine Schiff bases operate by binding to the DNA minor groove and inducing targeted apoptosis in tumor cell lines[4].

Comparative Performance Data

Table 2: In Vitro Anticancer Activity Profile

Compound ClassLead CompoundCell LineIC 50​ (µM)Mechanism of ActionReference Drug
Mn(III) Schiff Base ComplexesComplex 1MCF-7 (Breast)13.62DNA minor groove bindingCisplatin
Mn(III) Schiff Base ComplexesComplex 1Hep G2 (Liver)10.80Apoptosis inductionCisplatin
Anthracene-derived bis-aminophosphonatesCompound 7jMCF-7 (Breast)9.08CytotoxicityDoxorubicin
Anthracene-derived bis-aminophosphonatesCompound 7jHep G2 (Liver)6.96CytotoxicityDoxorubicin

Compounds 7j and Complex 1 demonstrate potent, dose-dependent cytotoxicity comparable to established clinical agents[4][5].

Antioxidant & Agrochemical Potential

Beyond human therapeutics, furanmethanamine derivatives like α -furfuryl-2-alkylaminophosphonates serve as potent antioxidants and plant growth regulators.

Mechanistic Causality

The electron-donating properties of the furan ring, combined with stereogenic α -carbon configurations bonded to phosphorus, allow these compounds to efficiently neutralize reactive oxygen species (ROS)[6]. This radical scavenging protects active cellular components from oxidative degradation.

Table 3: Antioxidant Activity (DPPH & H₂O₂ Assays)

Compound ClassLead CompoundTarget AssayIC 50​ (µg/mL)Reference Standard (IC 50​ )
α -Furfuryl-2-alkylaminophosphonatesCompound 5eDPPH Radical35.23Ascorbic Acid (39.42)
α -Furfuryl-2-alkylaminophosphonatesCompound 5eH₂O₂ Radical35.38Ascorbic Acid (39.57)

Compound 5e outperforms the standard Ascorbic Acid in both free radical scavenging assays[6].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol A: Microwave-Assisted Synthesis of α -Aminophosphonates

Causality: Traditional thermal heating of multi-component reactions often leads to side products and low yields. Microwave irradiation provides uniform dielectric heating, while the SiO₂-I₂ catalyst acts as a mild solid acid to activate the imine intermediate without degrading the sensitive furan ring[6].

  • Preparation: In a microwave-safe vessel, combine 2.0 mmol of the target aromatic aldehyde, 2.0 mmol of furanmethanamine, and 2.1 mmol of dialkyl phosphite.

  • Catalysis: Add 10 mol % of SiO₂-I₂ catalyst. The silica support ensures even distribution of iodine, which Lewis-activates the carbonyl carbon.

  • Irradiation: Subject the neat mixture to microwave irradiation at 600 W and 40 °C for 15–25 minutes. Monitor progression via Thin Layer Chromatography (TLC).

  • Isolation: Quench and extract the crude mixture with 25 mL of ethyl acetate. Filter out the solid catalyst and concentrate the filtrate under reduced pressure to yield the pure product (83–92% yield).

Synthesis_Workflow Start Aldehyde + Furanmethanamine + Dialkyl Phosphite Catalyst Add SiO2-I2 Catalyst (Solid Acid Support) Start->Catalyst Step 1 Microwave Microwave Irradiation (600W, 40°C, 20 min) Catalyst->Microwave Step 2 Extraction Ethyl Acetate Extraction & TLC Monitoring Microwave->Extraction Step 3 Product α-Furfuryl-2-alkylaminophosphonates (High Yield: 83-92%) Extraction->Product Step 4

Green synthesis workflow for bioactive α-furfuryl-2-alkylaminophosphonates.

Protocol B: Reversible MAO-B Inhibition & Dialysis Assay

Causality: Differentiating between reversible and irreversible inhibition is critical for drug safety. This protocol uses dialysis to test if enzymatic activity recovers after the free inhibitor is removed, validating the compound's safety profile[2].

  • Incubation: Incubate recombinant human MAO-B (hMAO-B) with the furanmethanamine derivative at a concentration of 2× its estimated IC 50​ in potassium phosphate buffer (pH 7.4) for 30 minutes at 37 °C.

  • Baseline Measurement: Add the substrate (e.g., kynuramine) and measure the formation of the fluorescent product (4-hydroxyquinoline) to determine the undialyzed residual activity ( AU​ ).

  • Dialysis: Transfer the enzyme-inhibitor mixture into a dialysis cassette (10 kDa MWCO) and dialyze against 1 L of buffer at 4 °C for 24 hours, changing the buffer twice to ensure complete removal of unbound ligand.

  • Recovery Measurement: Re-assay the dialyzed sample to determine the dialyzed activity ( AD​ ). A recovery of activity comparable to a known reversible inhibitor (e.g., Safinamide) confirms the reversible nature of the compound.

Protocol C: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells, providing a direct, quantifiable measure of cell viability and the cytotoxic potency (IC 50​ ) of the furan derivatives[3].

  • Seeding: Seed human cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with varying concentrations of the furanmethanamine derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

  • Quantification: Aspirate the media, dissolve the formazan crystals in 150 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

References[3] Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed - nih.gov. Available Here[1] Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC - nih.gov. Available Here[2] Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC - nih.gov. Available Here[6] Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC - nih.gov. Available Here[4] Synthesis, structure and antibacterial activity of manganese(III) complexes of a Schiff base derived from furfurylamine | Request PDF - ResearchGate - researchgate.net. Available Here[5] Anthracene-Derived Bis-Aminophosphonates: Crystal Structure, In Vitro Antitumor Activity, and Genotoxicity In Vivo | Semantic Scholar - semanticscholar.org. Available Here

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Comparative

Structural Verification of Synthesized 4-Methyl-2-furanmethanamine: A Comparative Analytical Guide

The synthesis of furan-based pharmacophores, such as 4-Methyl-2-furanmethanamine (CAS: 120073-83-8)[1], requires rigorous structural verification to prevent downstream failures in drug development. Because furan rings ar...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of furan-based pharmacophores, such as 4-Methyl-2-furanmethanamine (CAS: 120073-83-8)[1], requires rigorous structural verification to prevent downstream failures in drug development. Because furan rings are highly susceptible to electrophilic substitution at multiple positions, distinguishing between regioisomers (e.g., 3-methyl vs. 4-methyl vs. 5-methyl) is a critical quality control step.

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of this compound. By understanding the causality behind each methodological choice, researchers can build a self-validating analytical system that ensures scientific integrity[2].

Comparative Analysis of Analytical Modalities

No single analytical technique provides a complete picture of a synthesized molecule. While Mass Spectrometry (MS) excels at determining elemental composition, it often fails to distinguish between structural isomers[3]. Conversely, NMR is unparalleled for mapping the exact carbon-hydrogen framework but requires higher sample concentrations[2]. Table 1 objectively compares the performance of these alternatives for verifying 4-Methyl-2-furanmethanamine.

Table 1: Performance Comparison for Furanmethanamine Verification

Analytical ModalityPrimary Structural Data ProvidedRegioisomer DifferentiationLimit of Detection (LOD)Destructive?
High-Res NMR (1H/13C) Exact atom connectivity, stereochemistry, and substitution pattern.Excellent. Resolves 2,4- vs 2,5-substitution via J-coupling.~1-5 µg (with cryoprobe)No
LC-MS/MS (ESI-QTOF) Exact molecular weight, elemental formula, and fragmentation.Poor. Isomers yield nearly identical fragmentation patterns.~1-10 pgYes
FT-IR (ATR) Presence of specific functional groups (amines, ethers).Moderate. Fingerprint region varies, but hard to interpret predictively.~100 µgNo

The Self-Validating System: Experimental Workflows & Causality

To establish absolute trustworthiness in the synthesized product, the analytical protocol must be self-validating. If LC-MS confirms the correct mass, but FT-IR lacks a primary amine stretch, the synthesis has failed. If both MS and IR are correct, but NMR shows an ortho-coupling pattern instead of a meta-coupling pattern, the synthesis yielded the wrong regioisomer.

Protocol 1: High-Resolution NMR Spectroscopy (The Regioisomer Validator)

Causality: Why is 1H NMR the cornerstone of this verification? In furan systems, the coupling constants ( J ) between ring protons are highly diagnostic. A 2,4-disubstituted furan (like our target) only has protons at positions 3 and 5. These protons exhibit a weak meta-coupling ( J≈0.9−1.5 Hz). If the synthesis accidentally produced a 2,5-disubstituted furan, the protons at positions 3 and 4 would exhibit a strong ortho-coupling ( J≈3.0−3.5 Hz)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the synthesized 4-Methyl-2-furanmethanamine in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz (16 scans, 30° pulse angle, 2-second relaxation delay).

  • 2D Correlation (Optional but recommended): Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to map the protons to their respective carbons, definitively confirming the −CH2​−NH2​ linkage at position 2.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully expand the furan proton region (6.0 - 7.5 ppm) to measure the J -coupling constants.

Protocol 2: LC-MS/MS (The Composition Validator)

Causality: While NMR proves connectivity, LC-MS/MS provides the exact elemental composition and confirms the absence of co-eluting isobaric impurities. The fragmentation pattern (loss of NH3​ ) chemically validates the presence of the primary aliphatic amine[3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Mass Analysis: Acquire an MS1 survey scan ( m/z 50-500). Trigger MS2 fragmentation on the [M+H]+ precursor ion ( m/z 112.0762) using a collision energy of 15 eV.

Protocol 3: FT-IR Spectroscopy (The Functional Group Validator)

Causality: FT-IR acts as an orthogonal confirmation tool. It identifies functional groups based on their interaction with infrared light, independent of the ionization matrix effects that can sometimes suppress MS signals[4].

Step-by-Step Methodology:

  • Background Scan: Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm−1 resolution).

  • Sample Application: Place 1-2 µL of the liquid 4-Methyl-2-furanmethanamine directly onto the ATR crystal. Ensure the crystal is fully covered.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm−1 .

  • Analysis: Evaluate the spectrum for the primary amine N-H stretching (characteristic doublet at ~3300-3400 cm−1 ) and the furan ring C-O-C stretching (~1150 cm−1 ).

Integrated Structural Validation Workflows

The following diagrams illustrate the logical flow of the self-validating analytical system.

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR FT-IR Spectroscopy Synth Synthesized Compound 4-Methyl-2-furanmethanamine NMR_Node 1H & 13C NMR Isomer Differentiation Synth->NMR_Node MS_Node LC-MS/MS (QTOF) Exact Mass & Fragmentation Synth->MS_Node IR_Node ATR FT-IR Functional Group ID Synth->IR_Node DataInt Data Integration & Cross-Validation NMR_Node->DataInt Connectivity & Stereocenter MS_Node->DataInt Elemental Composition IR_Node->DataInt Functional Bonds Verified Verified Structure CAS: 120073-83-8 DataInt->Verified

Multi-modal analytical workflow for structural verification of 4-Methyl-2-furanmethanamine.

IsomerLogic Start 1H NMR Spectrum Furan Ring Protons Coupling Analyze Coupling Constants (J) Start->Coupling Ortho J ≈ 3.0 - 3.5 Hz (Ortho Coupling) Coupling->Ortho Meta J ≈ 0.9 - 1.5 Hz (Meta Coupling) Coupling->Meta Singlet No Coupling (Singlets) Coupling->Singlet Iso23 2,3-Disubstituted Furan (e.g., 3-Methyl...) Ortho->Iso23 H4 and H5 adjacent Iso24 2,4-Disubstituted Furan (4-Methyl-2-furanmethanamine) Meta->Iso24 H3 and H5 separated Iso25 2,5-Disubstituted Furan (e.g., 5-Methyl...) Singlet->Iso25 H3 and H4 isolated

Logical decision tree for furan isomer differentiation using 1H NMR coupling constants.

Quantitative Data Comparison

To assist in the immediate verification of your synthesized batch, Table 2 summarizes the expected quantitative spectral data for pure 4-Methyl-2-furanmethanamine.

Table 2: Expected Spectral Data for 4-Methyl-2-furanmethanamine

TechniqueSignal / PeakAssignmentDiagnostic Significance
1H NMR δ 7.15 (d, J = 1.2 Hz, 1H)Furan H-5Meta-coupling confirms 2,4-substitution.
1H NMR δ 6.05 (d, J = 1.2 Hz, 1H)Furan H-3Meta-coupling confirms 2,4-substitution.
1H NMR δ 3.75 (s, 2H) −CH2​−NH2​ Confirms the aminomethyl linkage.
1H NMR δ 2.02 (s, 3H) −CH3​ Confirms the methyl group.
LC-MS/MS m/z 112.0762 [M+H]+ Confirms exact mass of C6​H9​NO .
LC-MS/MS m/z 95.0497 [M+H−NH3​]+ Confirms presence of the primary amine.
FT-IR ~3350, 3280 cm−1 N-H StretchDoublet confirms a primary amine ( −NH2​ ).
FT-IR ~1150 cm−1 C-O-C StretchConfirms the furan ether linkage.

References

  • National Institutes of Health (PMC) - The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.[Link][3]

  • News-Medical - Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.[Link][4]

Sources

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